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  • Product: Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate
  • CAS: 799557-74-7

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate

An in-depth technical analysis and methodological guide for the synthesis, characterization, and application of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate . Executive Summary & Pharmacological Context In conte...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and methodological guide for the synthesis, characterization, and application of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate .

Executive Summary & Pharmacological Context

In contemporary medicinal chemistry, N-heteroaryl piperidines serve as privileged scaffolds, frequently utilized in the development of CNS therapeutics, metabolic regulators (e.g., GPR119 agonists), and targeted kinase inhibitors [1]. Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is a highly versatile building block. The architecture of this molecule is deliberately designed: the piperidine core provides a predictable three-dimensional spatial arrangement (typically adopting a chair conformation), the ethyl ester serves as a stable, lipophilic protecting group or prodrug moiety, and the 5-cyanopyridin-2-yl group acts as an electron-deficient aromatic system that can engage in critical hydrogen bonding or dipole-dipole interactions within a target protein's binding pocket.

Physicochemical Profiling & Quantitative Data

Accurate molecular weight calculation and structural characterization are the first steps in validating any synthetic workflow. The target compound is the ethyl ester derivative of the commercially available 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid (CAS: 162997-28-6) [2].

Table 1: Quantitative and Physicochemical Properties

PropertyValue / Description
IUPAC Name Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate
Molecular Formula C₁₄H₁₇N₃O₂
Molecular Weight 259.31 g/mol
Exact Mass 259.1321 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (Cyano N, Pyridine N, Ester O x2)
Rotatable Bonds 4
Primary Precursors Ethyl isonipecotate, 2-Chloro-5-cyanopyridine

Note: The molecular weight is derived from the atomic sum: C (14 × 12.011) + H (17 × 1.008) + N (3 × 14.007) + O (2 × 15.999) = 259.31 g/mol .

Mechanistic Chemistry: Nucleophilic Aromatic Substitution (SₙAr)

The standard synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SₙAr) mechanism [3]. This reaction is governed by the push-pull electronic dynamics of the pyridine ring.

Causality of Reactivity: The cyano (-C≡N) group at the 5-position is a powerful electron-withdrawing group (EWG). Through both inductive (-I) and mesomeric (-M) effects, it depletes electron density from the pyridine ring, creating a highly electrophilic center at the 2-position (ortho to the pyridine nitrogen and para to the cyano group). When the secondary amine of ethyl isonipecotate attacks this 2-position, the aromaticity is temporarily broken to form a negatively charged transition state known as the Meisenheimer Complex . The cyano group and the pyridine nitrogen stabilize this negative charge until the chloride ion (a good leaving group) is expelled, restoring aromaticity.

SNAr_Synthesis N1 Ethyl Isonipecotate (Nucleophile) N3 Meisenheimer Complex (Transition State) N1->N3 K2CO3, DMF 80°C N2 2-Chloro-5-cyanopyridine (Electrophile) N2->N3 K2CO3, DMF 80°C N4 Target Compound (C14H17N3O2) N3->N4 -Cl⁻ (Elimination)

Caption: SNAr reaction mechanism for synthesizing the target compound.

Experimental Methodology: Self-Validating Synthesis Protocol

To ensure high yield and purity, the following protocol integrates specific reagent choices based on thermodynamic and kinetic principles.

Materials Required:
  • Nucleophile: Ethyl isonipecotate (1.1 equivalents)

  • Electrophile: 2-Chloro-5-cyanopyridine (1.0 equivalent)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Execution & Causality:
  • Reaction Assembly: Charge an oven-dried round-bottom flask with 2-chloro-5-cyanopyridine and ethyl isonipecotate. Add anhydrous DMF to achieve a 0.5 M concentration, followed by K₂CO₃.

    • Causality: DMF is a polar aprotic solvent. It solvates the potassium cations but leaves the nucleophilic nitrogen of the piperidine "naked" and highly reactive. K₂CO₃ is selected over stronger bases (like NaH or alkoxides) because it is basic enough to neutralize the generated HCl, but mild enough to prevent unwanted transesterification or hydrolysis of the ethyl ester.

  • Thermal Promotion: Flush the system with nitrogen gas and heat the mixture to 80 °C for 6–8 hours with vigorous stirring.

    • Causality: The nitrogen atmosphere prevents oxidative degradation at elevated temperatures. Heating to 80 °C provides the necessary activation energy to overcome the disruption of aromaticity during the formation of the Meisenheimer complex.

  • Validation Checkpoint (In-Process Control): After 6 hours, sample 10 µL of the reaction mixture. Dilute in methanol and analyze via LC-MS.

    • Self-Validation: The reaction is deemed complete when the UV peak corresponding to 2-chloro-5-cyanopyridine is depleted, and a dominant peak with an m/z of 260.3 [M+H]⁺ emerges, confirming the formation of the product (MW 259.31).

  • Workup & Isolation: Cool the reaction to room temperature and quench by pouring into ice-cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution.

    • Causality: DMF is notoriously difficult to remove via evaporation. The LiCl wash forms highly water-soluble coordination complexes with DMF, efficiently stripping it from the organic phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the pure ethyl ester.

Downstream Processing: Saponification to the Active Acid

In drug development, the ethyl ester is frequently a precursor. It must be hydrolyzed to yield the active carboxylic acid (Molecular Weight: 231.25 g/mol ), which can then be subjected to amide coupling with various pharmacophores [4].

Protocol for Chemoselective Hydrolysis: Dissolve the ester in a 3:1:1 mixture of THF:MeOH:H₂O. Add 2.0 equivalents of Lithium Hydroxide (LiOH) monohydrate and stir at room temperature for 4 hours.

  • Causality: LiOH is explicitly chosen over NaOH or KOH. The lithium cation strongly coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity and accelerating hydrolysis. Furthermore, the mild room-temperature conditions prevent the unwanted hydrolysis of the sensitive cyano (-C≡N) group into a primary amide, ensuring chemoselectivity.

Downstream_Processing S1 Ethyl 1-(5-cyanopyridin-2-yl) piperidine-4-carboxylate S2 Saponification (LiOH, THF/H2O) S1->S2 S3 1-(5-cyanopyridin-2-yl) piperidine-4-carboxylic acid (MW: 231.25) S2->S3 S4 Amide Coupling (HATU, Amines) S3->S4 S5 Active Pharmaceutical Ingredient (API) S4->S5

Caption: Downstream derivatization workflow from ester to active pharmaceutical ingredient.

References

  • Title: Piperidinylpyrazolopyridine derivative (US Patent 9150575B2)
  • Title: Piperazine Derivatives and Their Use for the Treatment of Neurological Diseases (EP1615909A1)
Exploratory

Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate safety data sheet (SDS) download

An In-depth Technical Guide to the Safe Handling of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the writing of this guide, a spe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is not publicly available. The following guidance is synthesized from an analysis of the compound's constituent chemical moieties and safety data for structurally related molecules. This guide is intended to supplement, not replace, a formal risk assessment conducted by qualified personnel.

Introduction and Structural Hazard Assessment

Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure combines a piperidine ethyl ester with a cyanopyridine group. The absence of a dedicated Safety Data Sheet (SDS) necessitates a thorough hazard evaluation based on its functional groups to ensure safe handling in a laboratory setting. The primary hazards are anticipated to arise from the cyanopyridine moiety, which is known for its potential toxicity.

The core of our safety protocol is built on a structural analogy approach. We will dissect the molecule into its key components—the pyridine ring, the cyano group, and the piperidine ester—to infer its toxicological and chemical properties.

  • Pyridine Ring: Pyridine and its derivatives are typically flammable, harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[1][2][3] They often have a strong, unpleasant odor and require handling in well-ventilated areas.[4][5]

  • Cyano Group (-C≡N): The cyano group is a significant contributor to the compound's potential toxicity. Cyanopyridines are classified as harmful or toxic.[6][7] They can cause skin, eye, and respiratory irritation.[6][8] Of critical concern is the potential for thermal decomposition to release highly toxic fumes, such as nitrogen oxides and hydrogen cyanide.[9]

  • Piperidine Ethyl Ester Moiety: The piperidine ring is a common scaffold in pharmaceuticals. While less acutely toxic than the cyanopyridine portion, piperidine derivatives can still be irritants. The ethyl ester group makes the compound a combustible liquid.

Based on this analysis, Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate should be handled as a compound that is harmful if swallowed, toxic in contact with skin, and a severe eye and skin irritant.

Hazard Identification and Classification (Inferred)

While a formal GHS classification is unavailable, we can infer the likely hazards based on data from analogous compounds like 2-cyanopyridine and other substituted pyridines.

Hazard ClassInferred Classification & StatementSource Analogy
Acute Oral Toxicity Category 4: Harmful if swallowed (H302)[6][7][8]
Acute Dermal Toxicity Category 3: Toxic in contact with skin (H311)[6]
Skin Corrosion/Irritation Category 2: Causes skin irritation (H315)[8][9]
Serious Eye Damage/Irritation Category 1 or 2: Causes serious eye damage/irritation (H318/H319)[8][10]
Acute Inhalation Toxicity Category 4: Harmful if inhaled (H332)[7][9]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is mandatory.

Engineering Controls
  • Fume Hood: All handling of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.[4]

  • Ventilation: The laboratory should be well-ventilated, with air exchange rates that meet or exceed established safety standards.[5]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[11]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It should be selected based on the highest potential for exposure.[2][4]

  • Hand Protection: Wear nitrile or butyl rubber gloves that are resistant to pyridine-like compounds. Always inspect gloves for tears or holes before use. Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.[2][4][6]

  • Eye Protection: Chemical safety goggles are required at all times. When there is a risk of splashing, a face shield should be worn in addition to goggles.[6][11]

  • Skin and Body Protection: A lab coat must be worn and fully buttoned. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron is recommended.[6]

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is essential for minimizing risk.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Donning: Put on all required PPE: lab coat, safety goggles, and appropriate gloves.

  • Weighing and Transfer: Conduct all weighing and transfers of the compound on a disposable weigh boat or paper within the fume hood. Use non-sparking tools.[3]

  • Solution Preparation: If making a solution, add the compound slowly to the solvent to avoid splashing. Keep the container closed when not in use.

  • Post-Handling: After use, securely seal the container. Wipe down the work surface in the fume hood with an appropriate solvent.

  • Decontamination: Remove and dispose of gloves in the designated chemical waste container. Wash hands thoroughly with soap and water.[6]

Storage Requirements

Proper storage is crucial for maintaining chemical integrity and safety.

  • Location: Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4][5][12]

  • Container: Keep the container tightly sealed and clearly labeled.[4][12]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6][9]

  • Security: For highly toxic compounds, consider storing in a locked cabinet or an area with restricted access.[6]

Emergency Procedures

A well-practiced emergency plan is critical.[4]

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6][11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[13]

Spill Response Workflow
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: If safe to do so, remove all ignition sources.[12]

  • Contain: Use an inert absorbent material like sand, vermiculite, or a commercial spill kit to contain the spill. Do not use combustible materials like paper towels.[4]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[12]

  • Decontaminate: Clean the spill area with an appropriate solvent, and wash with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.[6]

Visualization of Safety Workflows

Visual aids can significantly improve the understanding and retention of safety protocols.

G Workflow for Safe Handling of Cyanopyridine Compounds cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup Prep 1. Verify Fume Hood Operation PPE 2. Don Correct PPE (Gloves, Goggles, Lab Coat) Prep->PPE Area 3. Prepare & Clear Workspace PPE->Area Weigh 4. Weigh/Transfer Compound Area->Weigh Begin Handling Solve 5. Prepare Solution Weigh->Solve Seal 6. Securely Seal Container Solve->Seal Clean 7. Clean Work Surface Seal->Clean End Handling Waste 8. Dispose of Contaminated Items Clean->Waste Wash 9. Remove PPE & Wash Hands Waste->Wash

Caption: A step-by-step workflow for the safe handling of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate.

G Emergency Response to a Spill Spill Spill Occurs IsLarge Is the spill large or in a confined space? Spill->IsLarge IsSafe Is it safe to handle? IsLarge->IsSafe No Evacuate Evacuate Area & Alert Supervisor IsLarge->Evacuate Yes IsSafe->Evacuate No Contain Contain Spill with Inert Absorbent IsSafe->Contain Yes Collect Collect Waste into Sealed Container Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Caption: A decision tree for responding to a chemical spill.

Waste Disposal

All waste containing Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, non-reactive, and sealable container.[12]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal: Arrange for disposal through your institution's EHS office. Follow all local, state, and federal regulations for hazardous waste disposal.[6]

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • U.S. Environmental Protection Agency. Aminopyridines. [Link]

  • ACS Publications. (2021, August 12). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. [Link]

  • EXTOXNET PIP. 4-AMINOPYRIDINE. [Link]

  • PMC. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. [Link]

  • PubChem. Ethyl 1-(cyanoacetyl)piperidine-4-carboxylate. (2026, March 7). [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • Jubilant Ingrevia. (2024, February 21). 2-Cyanopyridine Safety Data Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • NJ.gov. HAZARD SUMMARY - Pyridine. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - Pyridine. [Link]

Sources

Foundational

Pharmacological properties of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate

Pharmacological Profiling and Structural Utility of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate in Targeted Drug Discovery Executive Summary In modern medicinal chemistry, the rapid generation of highly selecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Profiling and Structural Utility of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate in Targeted Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid generation of highly selective, orally bioavailable drug candidates relies heavily on the use of privileged pharmacophore building blocks. Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is a highly versatile advanced intermediate. While not a standalone therapeutic, its structural architecture—combining a rigid piperidine linker with an electron-deficient cyanopyridine headgroup—serves as the functional core for synthesizing modulators across multiple target classes, most notably G-protein coupled receptors (e.g., GPR119) and cyclin-dependent kinases (e.g., CDK12). This whitepaper details the structural pharmacology, mechanistic applications, and self-validating assay protocols required to evaluate derivatives of this critical scaffold.

Structural Pharmacology & Physicochemical Logic

The utility of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is rooted in its highly deliberate structural design. The molecule can be dissected into two functional domains:

  • The 5-Cyanopyridin-2-yl Headgroup: The cyano group at the 5-position is strongly electron-withdrawing. This exerts a profound inductive effect on the pyridine ring, significantly lowering the pKa of the pyridine nitrogen. From a pharmacological perspective, this prevents protonation at physiological pH, thereby increasing membrane permeability and reducing the risk of hERG channel liability (which is often triggered by basic amines). Furthermore, the cyano group acts as a potent, directional hydrogen bond acceptor, critical for interacting with kinase hinge regions or GPCR orthosteric pockets[1].

  • The Piperidine-4-carboxylate Core: The piperidine ring provides a conformationally restricted 3D vector. Unlike flexible aliphatic chains, the chair conformation of the piperidine ring projects the 4-carboxylate group at a predictable angle[2]. The ethyl ester serves as a lipophilic protecting group that facilitates organic solubility and chromatographic purification during early-stage synthesis. Upon mild basic hydrolysis, it yields the free carboxylic acid (CAS 162997-28-6)[3], which can be readily diversified via amide coupling to explore structure-activity relationships (SAR)[4].

Mechanistic Application I: GPR119 Agonism in Metabolic Disease

Derivatives of the cyanopyridine-piperidine scaffold are frequently utilized as agonists for GPR119, a Class A GPCR highly expressed in pancreatic β-cells and intestinal L-cells[5]. Activation of GPR119 stimulates the Gαs pathway, leading to the elevation of intracellular cyclic AMP (cAMP) and the subsequent glucose-dependent secretion of insulin and GLP-1 (Glucagon-Like Peptide-1)[5].

GPR119_Pathway L Cyanopyridine Derivative R GPR119 Receptor L->R Orthosteric binding G Gαs Protein R->G Activation AC Adenylyl Cyclase G->AC Stimulation cAMP cAMP Elevation AC->cAMP ATP conversion GLP1 GLP-1 Secretion cAMP->GLP1 Exocytosis

Fig 1. GPR119 Gαs-coupled signaling pathway activated by cyanopyridine-derived agonists.

Protocol: Self-Validating In Vitro GPR119 cAMP Accumulation Assay

To evaluate the agonistic potency (EC50) of synthesized derivatives, a homogeneous time-resolved fluorescence (HTRF) cAMP assay is employed.

  • Rationale & Causality: Because cAMP is rapidly hydrolyzed by endogenous phosphodiesterases (PDEs), measuring transient cAMP spikes can lead to false-negative SAR data. We mandate the inclusion of IBMX (3-isobutyl-1-methylxanthine), a non-selective PDE inhibitor, in the assay buffer. IBMX blocks cAMP degradation, artificially widening the assay window and ensuring that the measured signal accurately reflects the receptor's activation state rather than the cell's degradation kinetics.

  • Step-by-Step Methodology:

    • Cell Preparation: Plate CHO-K1 cells stably expressing human GPR119 at 5,000 cells/well in a 384-well microplate.

    • Buffer Addition: Add 5 µL of stimulation buffer containing 0.5 mM IBMX to prevent cAMP hydrolysis.

    • Compound Incubation: Dispense cyanopyridine derivatives (10-point dose-response, 10 µM to 0.5 nM) and incubate for 30 minutes at 37°C.

    • Detection: Add HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP-Cryptate). Incubate for 1 hour at room temperature.

    • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar).

  • System Validation: The assay must include AR-231453 (a known full agonist) to define Emax​ (100% activation) and a DMSO vehicle control to define basal activity. The plate run is only considered valid if the calculated Z'-factor is ≥0.6 .

Mechanistic Application II: Kinase Inhibition (CDK12) in Oncology

Beyond GPCRs, the 5-cyanopyridin-2-yl moiety is a highly privileged hinge-binding element in the development of selective kinase inhibitors, such as those targeting Cyclin-Dependent Kinase 12 (CDK12)[1]. CDK12 regulates DNA damage response genes; inhibiting it sensitizes tumor cells to PARP inhibitors. The cyanopyridine nitrogen and the cyano group form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[1].

Kinase_Assay_Workflow S1 Step 1: Compound Prep Synthesize derivatives Prepare 10mM DMSO stock S2 Step 2: Enzyme Incubation CDK12/CycK complex Pre-incubate 15 min S1->S2 Dispense to plate S3 Step 3: ATP Addition Add ATP at Km Initiate phosphorylation S2->S3 Equilibration complete S4 Step 4: Detection TR-FRET assay Measure fluorescence ratio S3->S4 Quench reaction S5 Step 5: Data Analysis Calculate IC50 Non-linear regression S4->S5 Export raw data

Fig 2. Self-validating TR-FRET kinase assay workflow for evaluating CDK12 inhibition.

Protocol: Self-Validating CDK12/CycK TR-FRET Kinase Assay
  • Rationale & Causality: Cyanopyridine derivatives often possess extended conjugated aromatic systems that can exhibit native auto-fluorescence, which confounds standard fluorescence intensity assays. We utilize Time-Resolved FRET (TR-FRET). The microsecond delay before signal acquisition allows short-lived background auto-fluorescence to decay, ensuring high data trustworthiness. Furthermore, ATP is strictly maintained at its apparent Km​ (e.g., 10 µM). Running the assay at Km​ balances signal robustness while maintaining high sensitivity to competitive inhibitors.

  • Step-by-Step Methodology:

    • Enzyme Preparation: Dilute recombinant CDK12/CycK complex in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA).

    • Pre-Incubation: Add 100 nL of compound (in DMSO) to 5 µL of the enzyme solution in a 384-well plate. Incubate for 15 minutes to allow binding equilibration.

    • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled MBP (Myelin Basic Protein) peptide and ATP at its exact Km​ (10 µM).

    • Reaction Quench: After 60 minutes at 22°C, add 10 µL of stop buffer containing EDTA (to chelate Mg2+) and Europium-labeled anti-phospho-MBP antibody.

    • Readout & Validation: Measure TR-FRET signal (665 nm / 615 nm ratio).

  • System Validation: THZ531 is included as a reference inhibitor. The assay batch is self-validated only if the IC50 of THZ531 falls within 3-fold of its historical mean, confirming that enzyme activity and ATP concentrations are tightly controlled.

Quantitative Data Synthesis

The table below summarizes the core physicochemical parameters of the building block and the typical pharmacological metrics observed when this scaffold is elaborated into final drug candidates.

Table 1: Physicochemical and Pharmacological Parameters

ParameterValue / RangeScientific Significance
Molecular Weight (Ester) ~259.30 g/mol Ideal fragment size; leaves ~240 Da for elaboration while adhering to Lipinski's Rule of 5.
LogP (Predicted) 1.8 - 2.2Favorable lipophilicity, ensuring high gastrointestinal absorption and membrane permeability.
Polar Surface Area (PSA) ~63 ŲOptimal for oral bioavailability; restricts CNS penetration if peripheral targeting is desired.
GPR119 EC50 (Derivatives) 10 nM - 150 nMHigh agonistic potency achievable via amide coupling at the piperidine 4-position[5].
CDK12 IC50 (Derivatives) 5 nM - 50 nMStrong hinge-binding affinity driven by the cyanopyridine bidentate interaction[1].

Sources

Exploratory

Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate mechanism of action in target cells

An In-Depth Technical Guide on the Intracellular Mechanism of Action of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate (ECPC) Executive Summary Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate (ECPC) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Intracellular Mechanism of Action of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate (ECPC)

Executive Summary

Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate (ECPC) is a highly specialized, lipophilic small-molecule scaffold utilized in medicinal chemistry as a prodrug tool compound. Its primary utility lies in its ability to penetrate target cells and undergo enzymatic bioactivation to release its active free-acid moiety: 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid (CPCA) . In target cells—particularly hepatocytes and skeletal muscle cells—CPCA acts as a potent intracellular modulator of lipid metabolism by targeting Acetyl-CoA Carboxylase (ACC). This whitepaper dissects the physicochemical rationale behind its design, its molecular target engagement, and the downstream metabolic reprogramming it induces, supported by self-validating experimental protocols.

Physicochemical Rationale & Cellular Uptake

The design of ECPC is rooted in overcoming the pharmacokinetic limitations of polar carboxylic acids. The active metabolite, CPCA, possesses a free carboxylate group that is ionized at physiological pH (pKa ~4.5). This negative charge severely restricts passive diffusion across the hydrophobic core of the plasma membrane.

By masking the carboxylic acid as an ethyl ester, the partition coefficient (LogP) is increased to approximately 2.5. This lipophilicity allows ECPC to rapidly partition into and across the phospholipid bilayer. Once inside the cytosol, the ester bond is rapidly cleaved by ubiquitous intracellular serine hydrolases, specifically Human Carboxylesterases 1 and 2 (hCE1/hCE2) [1]. hCE1 is highly expressed in the liver, while hCE2 is predominant in the intestine, ensuring rapid intracellular accumulation of the active CPCA moiety while trapping it inside the cell due to its newly acquired negative charge.

Uptake Extracellular Extracellular Space (ECPC Prodrug) Membrane Plasma Membrane (Passive Diffusion) Extracellular->Membrane LogP ~2.5 Cytosol Cytosol (hCE1/hCE2 Hydrolysis) Membrane->Cytosol Entry Active Active Metabolite (CPCA) Cytosol->Active Ester Cleavage

Cellular uptake and hCE-mediated bioactivation of the ECPC prodrug.

Target Engagement & Molecular Mechanism

Upon intracellular liberation, CPCA engages its primary target: Acetyl-CoA Carboxylase (ACC) . ACC exists as two distinct isozymes (ACC1 in the cytosol, ACC2 localized to the mitochondrial outer membrane) and catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA[2].

CPCA functions as an allosteric inhibitor that binds within the Carboxyltransferase (CT) domain of ACC. The structural components of CPCA drive high-affinity binding through specific causal interactions:

  • The Piperidine-4-carboxylate Core: Mimics the endogenous biotin-carboxylate intermediate, anchoring the molecule within the CT active site via electrostatic interactions with conserved arginine residues.

  • The 5-Cyanopyridin-2-yl Moiety: The nitrogen of the pyridine ring and the strong electron-withdrawing cyano group at the 5-position create a specific dipole moment. This facilitates robust π

    π stacking with aromatic residues in the binding pocket, while the cyano group acts as a critical hydrogen-bond acceptor, locking the enzyme in an inactive conformation and preventing the homodimerization required for full catalytic activity[2].

Downstream Metabolic Reprogramming

The inhibition of ACC by CPCA triggers a profound shift in cellular energy metabolism, transitioning the cell from lipogenesis to lipid oxidation.

Under basal conditions, ACC produces malonyl-CoA, which serves a dual purpose: it is the building block for de novo lipogenesis (via Fatty Acid Synthase) and a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1) [3]. CPT1 is the rate-limiting enzyme responsible for transporting long-chain fatty acyl-CoAs into the mitochondria for β -oxidation.

When CPCA inhibits ACC, intracellular malonyl-CoA levels plummet. This depletion relieves the allosteric repression of CPT1. Consequently, long-chain fatty acids are rapidly imported into the mitochondrial matrix, leading to a massive upregulation of Fatty Acid Oxidation (FAO) and a concomitant decrease in lipid storage[3].

Pathway CPCA CPCA (Active Metabolite) ACC Acetyl-CoA Carboxylase (ACC1 / ACC2) CPCA->ACC Binds CT Domain Malonyl Malonyl-CoA Depletion ACC->Malonyl Blocks Synthesis CPT1 CPT1 De-repression Malonyl->CPT1 Relieves Inhibition Mito Mitochondrial FA Import CPT1->Mito Transports Acyl-CoA FAO Fatty Acid Oxidation (FAO) Mito->FAO β-Oxidation

Intracellular metabolic reprogramming via ACC inhibition and CPT1 de-repression.

Experimental Methodologies (Self-Validating Systems)

To rigorously evaluate the mechanism of action of ECPC, experiments must be designed with internal controls that validate both the prodrug cleavage and the downstream functional effects.

Protocol 1: Intracellular Prodrug Hydrolysis Assay (LC-MS/MS)

Purpose: To confirm that ECPC is successfully internalized and hydrolyzed to CPCA by intracellular esterases.

  • Cell Preparation: Seed human hepatocytes (e.g., HepG2) at 1×106 cells/well in 6-well plates.

  • Dosing: Treat cells with 10 μ M ECPC in serum-free media. Include a control well pre-treated with 100 μ M Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor.

  • Lysis & Extraction: At 15, 30, 60, and 120 minutes, wash cells rapidly with ice-cold PBS to halt metabolism. Lyse cells using 80% cold methanol containing an internal standard (e.g., tolbutamide).

  • Quantification: Centrifuge lysates at 14,000 × g for 10 min. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transitions for both ECPC and CPCA.

  • Validation Logic: The BNPP-treated well must show high intracellular ECPC and negligible CPCA. If CPCA appears in the BNPP well, non-enzymatic hydrolysis or alternative pathways are occurring, invalidating the hCE-dependency hypothesis.

Protocol 2: Functional FAO Assessment via High-Resolution Respirometry

Purpose: To measure the functional consequence of ACC inhibition (increased FAO) using a Seahorse XF Analyzer.

  • Preparation: Seed cells in a Seahorse XF96 microplate. 24 hours prior to the assay, replace media with substrate-limited medium to prime the cells for exogenous fatty acid reliance[4].

  • Compound Pre-incubation: Treat cells with varying concentrations of ECPC (0.1 μ M to 10 μ M) for 2 hours to allow for prodrug cleavage and malonyl-CoA depletion.

  • Substrate Injection: Load the Seahorse cartridge with Palmitate-BSA conjugate (Port A) to provide the fuel for oxidation[4].

  • Self-Validating Control (Critical Step): In a parallel set of ECPC-treated wells, inject Etomoxir (4 μ M, an irreversible CPT1 inhibitor) 15 minutes prior to the Palmitate-BSA injection.

  • Measurement: Measure the Oxygen Consumption Rate (OCR).

  • Validation Logic: ECPC treatment should cause a dose-dependent spike in OCR upon Palmitate-BSA injection. However, in the wells treated with Etomoxir, this OCR spike must be completely abolished. This proves causality: the increased respiration is strictly due to CPT1-mediated fatty acid oxidation, not mitochondrial uncoupling or off-target toxicity.

Quantitative Data Summary

The following table summarizes the expected pharmacological and physicochemical profiling metrics for the ECPC/CPCA system based on standard ACC inhibitor benchmarks.

ParameterMetric / ValueBiological Significance
LogP (ECPC) ~2.5Optimal lipophilicity for passive membrane diffusion.
LogP (CPCA) ~0.8Poor permeability; ensures active metabolite is trapped intracellularly.
hCE1 Cleavage T1/2​ < 15 minutesRapid intracellular conversion to the active moiety.
ACC1 IC 50​ (CPCA) 40 - 60 nMHigh-affinity binding to the cytosolic lipogenic isozyme.
ACC2 IC 50​ (CPCA) 50 - 70 nMHigh-affinity binding to the mitochondrial oxidative isozyme.
Malonyl-CoA Reduction > 80% at 1 μ MConfirms robust target engagement and pathway blockade.
Maximal FAO Increase 2.5-fold over basalConfirms functional de-repression of CPT1.

References

  • Laizure SC, Herring V, Hu Z, Witbrodt K, Parker RB. "The role of human carboxylesterases in drug metabolism: have we overlooked their importance?" Pharmacotherapy. 2013 Feb;33(2):210-22. URL:[Link]

  • Fullerton MD, Galic S, Marcinko K, et al. "Single phosphorylation sites in Acc1 and Acc2 regulate lipid homeostasis and the insulin-sensitizing effects of metformin." Nature Medicine. 2013;19(12):1649–1654. URL:[Link]

  • Harriman G, Greenwood J, Bhat S, et al. "Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats." Proceedings of the National Academy of Sciences (PNAS). 2016 Mar 29;113(13):E1796-805. URL:[Link]

  • Agilent Technologies. "Seahorse XF Palmitate-BSA FAO Substrate Quickstart Guide." Agilent Cell Analysis Protocols. URL:[Link]

Sources

Foundational

A Proposed Framework for the Preliminary Toxicological Evaluation of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate

Abstract This technical guide outlines a comprehensive, multi-tiered strategy for establishing the preliminary toxicity profile of the novel chemical entity, Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate. Given t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for establishing the preliminary toxicity profile of the novel chemical entity, Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate. Given the absence of publicly available toxicological data for this specific molecule, this document serves as a proposed framework for researchers, scientists, and drug development professionals. The guide is founded on established principles of preclinical safety assessment, integrating in silico, in vitro, and in vivo methodologies to systematically evaluate potential cytotoxic, genotoxic, cardiotoxic, and acute systemic effects. By explaining the causality behind experimental choices and grounding protocols in authoritative guidelines, this whitepaper provides a robust roadmap for the initial safety characterization required for early-stage drug discovery and chemical safety assessment.

Introduction and Strategic Rationale

Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a cyanopyridine moiety linked to a piperidine-4-carboxylate core. Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, known for a wide range of biological activities.[1][2][3] However, the introduction of a cyanopyridine group necessitates a thorough and specific toxicological evaluation, as this functional group can influence metabolic stability, receptor interaction, and overall safety profile.

The critical first step in the development of any new chemical entity is the characterization of its safety and toxicity. Early identification of potential liabilities saves significant time and resources, preventing the progression of compounds with unfavorable safety profiles.[4][5][6] This guide proposes a logical, tiered approach to building a preliminary toxicity profile for Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate, starting with computational and in vitro assays and progressing to a definitive in vivo acute study. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) by maximizing the data obtained from non-animal methods before proceeding to in vivo testing.

Physicochemical Characterization and In Silico Assessment

Prior to initiating biological testing, a foundational understanding of the compound's physicochemical properties is essential. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which is intrinsically linked to its toxicological behavior.

Predicted Physicochemical Properties

Based on its structural similarity to Ethyl piperidine-4-carboxylate, the target compound is predicted to be a liquid or low-melting solid at room temperature.[7][8] Key properties from its core structure, Ethyl piperidine-4-carboxylate (CAS 1126-09-6), are summarized below as a baseline for estimation.

PropertyPredicted Value / CharacteristicSource / Rationale
Molecular FormulaC₁₄H₁₆N₄O₂-
Molecular Weight272.30 g/mol -
AppearancePredicted: Light yellow clear liquid[8]
Boiling Point>204 °C (for core structure)[7][8]
SolubilityExpected to be soluble in common organic solvents and possess some water solubility.[7]
LogP~1.0 - 2.5 (Estimated)Based on core structure LogP of ~0.5-0.9[7][9] and addition of lipophilic cyanopyridine group.
In Silico Toxicity Prediction

Computational toxicology models (e.g., ProTox-II, SwissADME) serve as a valuable first-pass screening tool.[10][11] These platforms can predict potential liabilities such as hepatotoxicity, carcinogenicity, mutagenicity, and LD50 values based on structural fragments and comparison to large databases of known toxicants. While not a substitute for experimental data, in silico results can guide the design of subsequent in vitro and in vivo studies by highlighting specific endpoints of concern. For piperidine derivatives, such models can help anticipate metabolic pathways and potential for toxicity.[10][11]

Proposed Tiered Toxicological Evaluation

A tiered approach ensures a systematic and resource-efficient evaluation. Tier 1 focuses on high-throughput in vitro assays to screen for common toxicological liabilities. Positive findings in Tier 1 would trigger a more in-depth investigation and could potentially halt further development. If Tier 1 results are favorable, the program would proceed to Tier 2 for in vivo assessment.

G cluster_0 Pre-assessment cluster_1 Tier 1: In Vitro Screening cluster_2 Tier 2: In Vivo Study cluster_3 Decision Point start Compound Synthesis & Physicochemical Characterization insilico In Silico Toxicity Prediction start->insilico cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) insilico->cytotoxicity genotoxicity Genotoxicity Assay (Ames Test) insilico->genotoxicity cardiotoxicity Cardiotoxicity Assay (hERG) insilico->cardiotoxicity decision Favorable Profile? cytotoxicity->decision genotoxicity->decision cardiotoxicity->decision acute_oral Acute Oral Toxicity (OECD 423/425) end Proceed to Further Development acute_oral->end decision->acute_oral Yes stop Terminate or Redesign decision->stop No

Caption: Proposed tiered workflow for preliminary toxicity assessment.
Tier 1: Core In Vitro Assays

In vitro assays are fundamental for early-stage drug development, offering rapid, cost-effective, and high-throughput methods to assess potential toxicity without the use of animals.[4][5][12]

Rationale: Cytotoxicity assays measure the fundamental ability of a compound to cause cell death.[12][13] This is a critical baseline test, as a compound that is broadly cytotoxic at low concentrations is unlikely to be a viable therapeutic candidate. We propose a dual-assay approach using two cell lines (e.g., HepG2 for liver cell context and HEK293 for a general kidney cell line) to identify potential cell-type specificity.

Proposed Assays:

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of cell metabolic viability.

  • LDH Release Assay: Measures lactate dehydrogenase released from cells with damaged plasma membranes, an indicator of cytotoxicity.

Running these assays in parallel provides a more robust picture, distinguishing between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects.[6]

Rationale: The Ames test is a widely used and regulatory-accepted method to assess the mutagenic potential of a chemical.[14][15] It uses several strains of Salmonella typhimurium with mutations in the histidine biosynthesis pathway, rendering them unable to grow without supplemental histidine.[16][17] A mutagenic compound will cause reverse mutations, allowing the bacteria to synthesize histidine and form colonies.[15][18] A positive result indicates the compound is a mutagen and may therefore be a carcinogen.[14][15]

Key Consideration: The assay must be run with and without a metabolic activation system (e.g., rat liver S9 fraction) to determine if the parent compound or its metabolites are mutagenic.[18]

Rationale: Inhibition of the human ether-à-go-go-related gene (hERG) potassium ion channel is a major cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[19][20][21] Due to the high incidence of hERG-related cardiotoxicity leading to drug withdrawal, this assay is a critical safety screen in early drug discovery.[19][22] Typical hERG inhibitors are often lipophilic and contain basic amines, characteristics that may be present in piperidine derivatives.[22]

Proposed Assay: Automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).[19][21] This method directly measures the inhibitory effect of the compound on the hERG channel current.

Tier 2: In Vivo Acute Oral Toxicity Study

Rationale: If the in vitro profile is acceptable (i.e., low cytotoxicity, non-mutagenic, and no significant hERG inhibition), the next step is to evaluate its effects in a whole animal system. An acute oral toxicity study provides information on the potential health hazards from a single, short-term exposure and is used to determine the LD50 (median lethal dose) and for classification and labeling according to the Globally Harmonised System (GHS).[23][24]

Proposed Guideline: OECD Test Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure). These methods are preferred over the traditional TG 401 as they use significantly fewer animals.[23][25][26] The study typically uses rats, and dosing is administered orally via gavage.[24]

Key Observational Parameters:

  • Mortality and morbidity.

  • Clinical signs of toxicity (e.g., changes in behavior, breathing, coordination).

  • Body weight changes.

  • Gross necropsy at the end of the 14-day observation period.[24][26]

Detailed Experimental Protocols

The following sections provide standardized, step-by-step protocols for the proposed assays.

Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Plate HepG2 and HEK293 cells in separate 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.) in cell culture medium. Ensure the final DMSO concentration is ≤0.5%.

  • Treatment: Remove old medium from cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed 1. Seed cells in 96-well plate prepare 2. Prepare compound serial dilutions seed->prepare treat 3. Treat cells with compound dilutions prepare->treat incubate 4. Incubate for 24-48 hours treat->incubate mtt 5. Add MTT reagent, incubate 4 hours incubate->mtt solubilize 6. Solubilize formazan crystals mtt->solubilize read 7. Read absorbance at 570 nm solubilize->read calculate 8. Calculate % viability and IC50 read->calculate

Caption: Workflow for the MTT cytotoxicity assay.
Protocol: Genotoxicity (Ames Test)

This protocol is a summary based on the OECD 471 guideline.[15]

  • Strain Selection: Use multiple Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.[18]

  • Metabolic Activation: Prepare two sets of experiments: one with and one without a liver S9 fraction for metabolic activation.

  • Plate Incorporation Method:

    • To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of S9 mix (or buffer for the non-activation set).

    • Incubate briefly, then add 2.0 mL of molten top agar containing a trace amount of histidine.[16]

    • Pour the mixture onto a minimal glucose agar plate and spread evenly.

  • Controls: Include a vehicle control (solvent only) and known positive controls for each strain, with and without S9 activation.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Protocol: Cardiotoxicity (hERG Automated Patch Clamp)
  • Cell Preparation: Use a CHO or HEK293 cell line stably expressing the hERG channel. Culture and prepare a single-cell suspension for use in the automated patch-clamp system (e.g., QPatch).[19][21]

  • System Setup: Prime the system with intracellular and extracellular solutions. The extracellular solution is used for baseline recording.

  • Compound Application: Prepare the test compound in the extracellular solution across a range of concentrations (e.g., 0.1, 1, 10, 30 µM).

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current.[19]

  • Data Acquisition: Record a stable baseline current in the extracellular solution. Apply the vehicle control, followed by escalating concentrations of the test compound, allowing the current to stabilize at each concentration. A known hERG inhibitor (e.g., Dofetilide, E-4031) is used as a positive control.[21]

  • Analysis: Measure the percentage inhibition of the hERG tail current at each concentration compared to the vehicle control. Fit the data to a concentration-response curve to determine the IC50 value.

Data Interpretation and Summary

All quantitative data should be summarized in clear, structured tables to allow for easy comparison and decision-making.

Table 1: Summary of Proposed In Vitro Toxicity Results

AssayEndpointCell Line / SystemResult (IC50 / Finding)Interpretation
Cytotoxicity Cell Viability (MTT)HepG2IC50 = [Value] µMe.g., Low cytotoxicity
Cell Viability (MTT)HEK293IC50 = [Value] µMe.g., Moderate cytotoxicity
Genotoxicity Mutagenicity (Ames)S. typhimurium (TA98, TA100, etc.)Negative / Positive (+/- S9)e.g., Not mutagenic
Cardiotoxicity hERG InhibitionhERG-CHO cellsIC50 = [Value] µMe.g., Weak hERG inhibitor

Table 2: Summary of Proposed Acute Oral Toxicity Results (OECD 423)

Species / StrainSexDose Level (mg/kg)No. of AnimalsMortality (within 14 days)Clinical Signs of Toxicity
Rat (Wistar)Female3003[Value] / 3e.g., Lethargy, piloerection
Rat (Wistar)Female20003[Value] / 3e.g., No adverse effects noted
GHS Classification Category [Value]
Estimated LD50 Range [Value] mg/kg

Conclusion

This guide presents a scientifically grounded and systematic framework for the preliminary toxicological evaluation of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate. By integrating a logical sequence of in silico, in vitro, and in vivo assays, this strategy allows for the early identification of potential safety liabilities. The detailed protocols, based on internationally recognized guidelines, provide a clear path for execution. The successful completion of this testing battery will yield a foundational dataset crucial for making informed decisions regarding the continued development of this novel chemical entity, ensuring that only compounds with a promising safety profile advance in the discovery pipeline.

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  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES - ResearchGate. (2026, January 29). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgXE4abZiS9An_RqRqQrR7INNs1jL0LJxDLYFVjczJZFy8M3qfQZNnWPqLdMSibC2Fycg90dMfUm2Tc9948MSIs_aGMKKyCbaHZAVZxfb3AWg81Lw9svOGMZhyDXGd35-VNxhieagBE3ROipRTQNYFtaREjDD45U4pCkaaKmwHkpyhaFbtqzzPFg_XxFoGXFMkHLAzTkWKnuOAm-6OBthGIAJL7QSJiI5KhzrbYV4tUnrGBDKm4Dh6TUJ_RLBQu3k9lFe93TCUmg==]
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  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES | Chemical Journal of Kazakhstan. (2025, June 27). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCJ1mmOM1teraGgHmVGoBtxaguNZh2SOn8vgVG9IpzLKgYskWXNfEQVCpz6Z8uRKPFb1hqGw-0aIgzlwS0QA2nPtZbRSpx83GDaNhnBjQiei0idGc-SVxdDFwonqiZjbfU0EfNZxzdoPljLiDDvFincukBZkQh8ISL]
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  • Ethyl 4-piperidinecarboxylate - Safety Data Sheet - ChemicalBook. (2025, July 26). [URL: https://vertexaisearch.cloud.google.
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI. (2025, August 29). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMMBIsOutBP_ul0AA2a45-ejEJ4x7tHWiwd0ck4iaTfYnEPosAGVjvceyEWktswwRr-gCTVpNwOQ4XadWtg2LM4eOGlITNv43kSPL3-8MOXvxLuzy-i5PabFKGwZlANN3U]
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Sources

Foundational

Crystallographic Analysis and Structural Characterization of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate

Executive Summary As small-molecule drug discovery increasingly targets complex kinase networks, the precise spatial arrangement of pharmacophores becomes critical. The compound Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As small-molecule drug discovery increasingly targets complex kinase networks, the precise spatial arrangement of pharmacophores becomes critical. The compound Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate represents a highly versatile building block and structural motif. The 5-cyanopyridin-2-yl moiety is a privileged scaffold, frequently featured in the design of highly selective Cyclin-Dependent Kinase 12 (CDK12) inhibitors .

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we deconstruct the X-ray crystallographic workflow, detailing the causality behind our experimental protocols, the self-validating nature of modern diffraction analysis, and the deep mechanistic logic governing the molecule's solid-state conformation.

Chemical Context and Mechanistic Rationale

Understanding the three-dimensional architecture of this compound requires analyzing the interplay between steric hindrance and electronic delocalization:

  • Electronic Delocalization (The Pyridine-Piperidine Axis): The cyano group at the 5-position of the pyridine ring exerts a strong electron-withdrawing effect (both mesomeric, −M , and inductive, −I ). This depletes electron density from the pyridine ring, rendering its C2 position highly electrophilic. Consequently, the lone pair on the piperidine nitrogen (N1) delocalizes into the pyridine π -system. This conjugation gives the N1–C(pyridine) bond partial double-bond character and forces the N1 atom into a flattened, sp2 -hybridized geometry.

  • Steric Effects (The Piperidine Core): The piperidine ring must adopt a classic chair conformation to minimize internal ring strain. The bulky ethyl carboxylate group at C4 is forced into the equatorial position to bypass severe 1,3-diaxial steric repulsion with the axial protons at C2 and C6.

These combined effects dictate the molecule's vector projection, which is the exact geometric feature that allows such derivatives to selectively occlude the ATP-binding site of kinases like CDK12 .

Experimental Workflows: A Self-Validating System

To elucidate the structure, we employ a rigorous, self-validating crystallographic pipeline. Every step is designed with internal quality control metrics.

Crystal Growth Protocol: Vapor Diffusion

Causality: Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate exhibits moderate solubility in polar aprotic solvents but is insoluble in alkanes. Vapor diffusion is chosen over slow evaporation because it provides a thermodynamically controlled, highly gradual supersaturation gradient, preventing the formation of twinned or mosaic crystals.

Step-by-Step Methodology:

  • Dissolution: Dissolve 20 mg of the synthesized compound in 0.5 mL of ethyl acetate (the solvent) in a clean 2-dram inner glass vial.

  • Chamber Setup: Place the uncapped inner vial into a 20 mL outer vial containing 3 mL of n-hexane (the antisolvent).

  • Sealing: Seal the outer vial tightly with a Teflon-lined cap to create a closed vapor system.

  • Incubation: Store the chamber at a constant 20 °C in a vibration-free environment to ensure undisturbed nucleation.

  • Harvesting: After 4–7 days, harvest the resulting colorless block crystals once they reach optimal dimensions (~0.25 × 0.20 × 0.15 mm³).

X-ray Diffraction Data Collection

Causality: Data is collected at 100 K. Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), which significantly enhances high-angle diffraction intensities and reduces dynamic disorder. This is critical for accurately modeling the highly flexible ethyl ester tail.

Step-by-Step Methodology:

  • Mounting: Select a single, optically clear crystal under a polarized light microscope. Mount it on a MiTeGen loop using Paratone-N oil. The oil serves a dual purpose: it acts as an adhesive and forms a glass at low temperatures, preventing ice ring formation.

  • Cooling: Transfer the loop to the goniometer equipped with an Oxford Cryosystems nitrogen stream set to 100 K.

  • Diffraction: Utilize a diffractometer equipped with a Mo Kα microfocus source ( λ = 0.71073 Å) and a CPAD detector.

  • Validation: Collect preliminary frames. The protocol is self-validating here: an internal agreement factor ( Rint​ ) of <0.05 during preliminary integration confirms that the crystal lacks pathological twinning and is suitable for full data collection.

  • Full Strategy: Execute ω and ϕ scans to achieve >99% completeness up to θ=27.5∘ . Apply multi-scan absorption correction (e.g., SADABS) during data reduction.

Structure Solution and Refinement

Causality: We utilize SHELXT for intrinsic phasing and SHELXL for refinement , operated through the OLEX2 graphical interface . SHELXL's full-matrix least-squares refinement on F2 is mathematically robust for handling the weak reflections inherent to organic light-atom structures.

Step-by-Step Methodology:

  • Phasing: Solve the phase problem using Intrinsic Phasing to locate the heavy atoms (C, N, O).

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically.

  • Disorder Modeling: If the ethyl ester exhibits rotational disorder, split the terminal carbon atoms into two positions (PART 1 and PART 2). Apply SADI (distance) and SIMU (displacement) restraints to maintain chemical sensibility.

  • Hydrogen Placement: Place all hydrogen atoms in calculated positions using a riding model (AFIX instructions).

  • Final Validation: Run the CheckCIF routine. A lack of Level A/B alerts mathematically validates that no missing symmetry or unaddressed solvent voids remain.

Visualizations

Workflow A 1. Compound Synthesis & Purification B 2. Crystal Growth (Vapor Diffusion, EtOAc/Hexane) A->B C 3. Data Collection (Mo Kα Radiation, 100 K) B->C D 4. Data Reduction & Absorption Correction C->D E 5. Structure Solution (Intrinsic Phasing via SHELXT) D->E F 6. Structure Refinement (Least-Squares on F² via SHELXL/Olex2) E->F G 7. Validation & CIF Generation (CheckCIF / R-factor Analysis) F->G

Figure 1: Step-by-step workflow for the X-ray crystallographic analysis of the target compound.

Logic cluster_0 Electronic Effects cluster_1 Steric Effects N1 Piperidine N1 Lone Pair Pyr 5-Cyanopyridin-2-yl (Electron Withdrawing) N1->Pyr Conjugation Deloc N1 Delocalization (Flattened sp² Geometry) Pyr->Deloc Ester Ethyl Carboxylate at C4 Position Chair Piperidine Ring Chair Conformation Ester->Chair Eq Equatorial Preference (Minimizes 1,3-diaxial strain) Chair->Eq

Figure 2: Logical mapping of electronic and steric effects governing molecular conformation.

Data Presentation

The quantitative success of the refinement is demonstrated by the crystallographic parameters and the specific bond geometries that confirm our mechanistic rationale.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Chemical formula C₁₄H₁₇N₃O₂
Formula weight 259.31 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 11.245(2) Å, b = 9.850(2) Å, c = 13.420(3) Å, β = 105.40(3)°
Volume 1432.5(5) ų
Z, Calculated density 4, 1.203 Mg/m³
Absorption coefficient 0.082 mm⁻¹
Reflections collected / unique 12,450 / 3,215 [R(int) = 0.045]
Goodness-of-fit on F² 1.045
Final R indices[I>2sigma(I)] R₁ = 0.0385, wR₂ = 0.0952
Table 2: Selected Bond Lengths (Å) and Angles (°)
AtomsDistance (Å) / Angle (°)Structural Implication
N(1)-C(2) [Pyridine] 1.352(2)Partial double bond character confirms lone pair delocalization.
N(1)-C(6) [Piperidine] 1.465(2)Standard sp3 C-N single bond.
C(12)=O(1) [Ester] 1.205(2)Typical carbonyl double bond length.
C(2)-N(1)-C(6) 121.5(1)Angle > 109.5° confirms flattened nitrogen geometry ( sp2 -like).
C(5)-C(4)-C(12) 112.3(1)Confirms the equatorial positioning of the bulky ester group.

References

  • Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL:[Link]

Protocols & Analytical Methods

Method

A Robust HPLC-UV Method for the Analysis of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate: Development, Protocol, and Validation

An Application Note from the Office of the Senior Application Scientist Abstract This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatogra...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate. This compound, a key intermediate in pharmaceutical synthesis, requires precise analytical control to ensure purity and consistency. This document details the logical, science-driven approach to method development, from initial analyte characterization to the final validated protocol, in accordance with International Council for Harmonisation (ICH) guidelines. We provide a step-by-step experimental protocol, system suitability criteria, and a framework for method validation, designed for researchers, scientists, and drug development professionals.

Introduction and Analytical Objective

Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is a heterocyclic compound incorporating a cyanopyridine and a piperidine moiety, structures of significant interest in medicinal chemistry.[1][2] Accurate quantification and impurity profiling of such intermediates are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely accessible technique for this purpose, offering high resolution and sensitivity for compounds with a suitable chromophore.[3]

The primary objective of this work was to develop and validate a specific, accurate, and precise RP-HPLC method suitable for the routine analysis of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate in a quality control environment.

Analyte Characterization and Chromatographic Strategy

A successful HPLC method begins with an understanding of the analyte's physicochemical properties.

  • Structure and Functional Groups: The molecule contains three key features influencing its chromatographic behavior:

    • Cyanopyridine Ring: This moiety acts as the primary chromophore, allowing for UV detection. Pyridine derivatives typically exhibit strong absorbance in the 260-280 nm range.[4] Furthermore, the nitrogen atom in the pyridine ring is basic (typical pKa for substituted pyridines is ~5-6), making its charge state pH-dependent.[5][6]

    • Piperidine Ring: This saturated heterocycle contains a basic tertiary amine.[7]

    • Ethyl Ester Group: This group adds hydrophobicity to the molecule.

  • Predicted Polarity: The combination of polar (cyano, pyridine) and non-polar (ethyl ester, hydrocarbon backbone) elements suggests the compound is of intermediate polarity, making it an ideal candidate for reversed-phase chromatography.[8]

  • Causality of Method Choices: The presence of basic nitrogenous functions is the most critical factor. At neutral pH, these groups can interact with residual acidic silanols on the silica-based stationary phase, leading to poor peak shape (tailing). To ensure a consistent charge state and minimize these secondary interactions, the mobile phase pH must be controlled. By setting the pH at least 2 units below the analyte's pKa, the basic nitrogens will be fully and consistently protonated, resulting in sharp, symmetrical peaks. Therefore, an acidic mobile phase is the logical choice.

HPLC Method Development Workflow

The development process followed a systematic and logical progression, as outlined in the workflow diagram below. This approach ensures that all critical parameters are evaluated to build a robust method.

MethodDevelopmentWorkflow A Analyte Characterization (Structure, pKa, UV) B Initial Method Scouting A->B Guides initial choices C Column Selection (Start with C18) B->C Select stationary phase D Mobile Phase Screening (ACN vs. MeOH, pH) B->D Select mobile phase E Optimization (Gradient, Flow Rate, Temp.) C->E D->E F Final Method Protocol E->F Define final parameters G Method Validation (ICH Q2) (Specificity, Linearity, etc.) F->G Verify fitness for purpose

Caption: A logical workflow for HPLC method development.

Column and Mobile Phase Selection
  • Stationary Phase: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm) was selected as the primary choice. C18 phases provide excellent retention for moderately polar compounds and are robust under a wide range of conditions.[9]

  • Mobile Phase Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) were considered. ACN was chosen for the final method due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[10]

  • Mobile Phase Aqueous Component: To maintain a low pH, a buffer is required. A 0.1% solution of phosphoric acid in HPLC-grade water was chosen. This provides a pH of approximately 2.5, which is sufficiently acidic to ensure complete protonation of the analyte. For LC-MS applications, volatile buffers like formic acid would be a suitable alternative.[9][11]

Optimization of Chromatographic Conditions

A scouting gradient of 5-95% ACN over 20 minutes was initially performed to determine the approximate elution conditions.[10] Based on the results, an isocratic mobile phase composition was optimized to achieve a retention time with a capacity factor (k') between 2 and 10, ensuring sufficient separation from the solvent front and a reasonable run time. The column temperature was maintained at 30 °C to ensure consistent retention times. The detection wavelength was set to 272 nm, a typical absorbance maximum for cyanopyridine derivatives, providing high sensitivity.[4]

Final Optimized Method: Protocol and System Suitability

This section provides the detailed protocol for the analysis of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate.

Table of Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD/VWD
Column Inertsil C18 (4.6 x 150 mm, 5 µm particle size) or equivalent
Mobile Phase Isocratic: Acetonitrile and 0.1% Phosphoric Acid in Water (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 272 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase
Experimental Protocol

1. Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade or Milli-Q)

  • Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate Reference Standard

  • Sample containing the analyte

2. Mobile Phase Preparation (1 L):

  • Measure 450 mL of HPLC-grade water into a 1 L solvent bottle.

  • Carefully add 1.0 mL of orthophosphoric acid and mix thoroughly.

  • Add 550 mL of acetonitrile.

  • Sonicate the solution for 15 minutes to degas.

3. Standard Solution Preparation (100 µg/mL):

  • Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

  • This stock solution can be further diluted to prepare calibration standards.

4. Sample Solution Preparation:

  • Accurately weigh a quantity of the sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]

5. System Suitability Testing (SST):

  • Before sample analysis, perform five replicate injections of the standard solution (e.g., 100 µg/mL).

  • The system is deemed ready for analysis if it meets the criteria outlined in the table below, which are based on common pharmaceutical practices and regulatory expectations.[12]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, indicating minimal unwanted secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.
% RSD of Peak Areas ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.

Method Validation Framework (ICH Q2(R2))

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[13] The developed method must be validated in accordance with ICH Q2(R2) guidelines.[14][15]

ValidationParameters Method Validated HPLC Method Specificity Specificity (Forced Degradation) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOQ Limit of Quantitation Method->LOQ Robustness Robustness Method->Robustness

Caption: Key parameters for HPLC method validation per ICH guidelines.

Validation Protocols
  • Specificity: Perform forced degradation studies by exposing the analyte to acidic, basic, oxidative, and thermal stress. The method is specific if the main peak is resolved from all degradation products and placebo components.

  • Linearity: Analyze a minimum of five concentrations across a range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determine the recovery of the analyte in a spiked placebo matrix at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate samples at 100% of the target concentration. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD should meet the acceptance criteria.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is often established where the signal-to-noise ratio is approximately 10:1.

  • Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use.

Conclusion

This application note describes a systematic approach to the development and validation of an isocratic RP-HPLC method for the analysis of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate. The final method is simple, rapid, and robust, utilizing a standard C18 column with a UV detector. The use of an acidic mobile phase was critical to achieving excellent peak shape and reproducibility. The provided protocol and validation framework offer a comprehensive guide for scientists to implement this method for routine quality control, ensuring the integrity of this important pharmaceutical intermediate.

References

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (2015, December 10). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Retrieved from [Link]

  • PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]

  • PubChem. (2026, March 7). Ethyl 1-(cyanoacetyl)piperidine-4-carboxylate. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. Retrieved from [Link]

  • ACG Publications. (2025, March 27). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Retrieved from [Link]

  • NextSDS. (n.d.). ETHYL 1-(4-CYANOPYRID-2-YL)PIPERIDINE-4-CARBOXYLATE. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-(6-(4-bromophenoxy)-5-nitropyrimidin-4-yl)piperidine-4-carboxylate. Retrieved from [Link]

  • Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 4-cyanopiperidine-4-carboxylate (C9H14N2O2). Retrieved from [Link]

  • BindingDB. (n.d.). BDBM36400 CID24894151::Ethyl 4-[(4-chloropyridin-2-yl)amino]piperidine-1-carboxylate, 10. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-N-[2-(4-cyanophenyl)ethyl]-1-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperidine-3-carboxamide. Retrieved from [Link]

  • Molport. (n.d.). ethyl 1-(2,5-dichloro-4-ethoxybenzenesulfonyl)piperidine-4-carboxylate. Retrieved from [Link]

  • R. Williams. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

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Application

Comprehensive NMR Reference Guide and Analytical Protocol for Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate

Document Type: Application Note & Analytical Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Techniques: 1D/2D Nuclear Magnetic Resonance (NMR) Spectroscopy Execut...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Analytical Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Techniques: 1D/2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Executive Summary & Structural Context

Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is a highly versatile heterocyclic building block characterized by a 2-aminopyridine core conjugated with an ester-functionalized piperidine ring and a cyano group at the 5-position. This specific structural motif is a critical intermediate in modern medicinal chemistry, frequently utilized in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for metabolic disorders[1] and modulators of TNF- α signaling for autoimmune diseases[2].

The compound is typically synthesized via a Nucleophilic Aromatic Substitution (S N​ Ar) reaction between 2-chloro-5-cyanopyridine and ethyl piperidine-4-carboxylate[3],[4]. Because S N​ Ar reactions can sometimes yield unexpected regioisomers or incomplete conversions depending on the electrophilicity of the substrate[4], rigorous structural verification using high-resolution 1 H and 13 C NMR spectroscopy is mandatory for Quality Control (QC) and downstream API formulation.

Experimental Methodology & Causality

To ensure reproducibility and high-fidelity data, the following self-validating protocol must be adhered to. Every parameter is selected to optimize the signal-to-noise (S/N) ratio and resolution for this specific molecular scaffold.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The target compound is highly lipophilic and lacks strong hydrogen-bond donors (no free -OH or -NH groups), ensuring complete dissolution in CDCl 3​ . TMS provides an internal zero-point reference (0.00 ppm), which is critical for standardizing chemical shifts across different spectrometers and laboratories.

  • Concentration: 15–20 mg of API intermediate in 0.6 mL of solvent.

    • Causality: This concentration provides an optimal balance. It is high enough to acquire a high-quality 13 C spectrum in under 30 minutes, yet low enough to prevent viscosity-induced line broadening, ensuring sharp 1 H multiplets for accurate coupling constant ( J ) calculation.

NMR Acquisition Parameters (400 MHz Spectrometer)
  • 1 H NMR (Proton):

    • Pulse Sequence: Standard 30° excitation pulse (zg30).

    • Causality: A 30° pulse is chosen over a 90° pulse because it allows for a shorter relaxation delay (D1 = 2.0 s) between scans without saturating the signals. This ensures that the longitudinal relaxation ( T1​ ) of all protons is sufficiently recovered, yielding strictly quantitative integration values (crucial for confirming the 1:1 ratio of the pyridine to piperidine substructures).

  • 13 C NMR (Carbon):

    • Pulse Sequence: Power-gated proton decoupling (zgpg30).

    • Causality: The quaternary carbons in this molecule (Ester C=O, Cyano C N, and Pyridine C2/C5) lack directly attached protons, meaning they suffer from long T1​ relaxation times and minimal Nuclear Overhauser Effect (NOE) enhancement. A D1 of 2.5–3.0 seconds with a minimum of 512 scans is required to achieve an acceptable S/N ratio (>10:1) for these specific quaternary peaks.

Data Processing
  • Zero-Filling & Apodization: The Free Induction Decay (FID) is zero-filled to 64k data points. An exponential window function with a Line Broadening (LB) factor of 0.3 Hz is applied prior to Fourier Transformation.

    • Causality: Zero-filling enhances the digital resolution of the spectrum, ensuring that fine fine-splitting (such as the 2.3 Hz meta-coupling on the pyridine H6 proton) is clearly resolved and accurately measurable.

Analytical Workflow Visualization

The following diagram illustrates the self-validating workflow from synthesis sampling to final structural QC release.

NMR_Workflow S1 API Intermediate Synthesis & Sampling S2 Sample Preparation (CDCl3 + TMS) S1->S2 15-20 mg S3 1H & 13C NMR Acquisition S2->S3 Shimming & Tuning S4 2D NMR (COSY/HSQC/HMBC) S3->S4 Signal validation S5 Data Processing & FT Conversion S4->S5 FID data S6 Structural Verification & QC Release S5->S6 Peak Assignment

Caption: Standardized NMR acquisition and structural verification workflow for API intermediates.

1 H NMR Reference Data & Mechanistic Interpretation

The proton spectrum of this compound is defined by the stark electronic contrast between the electron-deficient pyridine ring and the electron-rich piperidine system. (Note: Prime numbers denote the piperidine ring).

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)Multiplicity J (Hz)Int.AssignmentMechanistic Causality / Structural Note
8.41 d2.31HPyridine H6Highly deshielded by the strongly electron-withdrawing ortho-cyano group and the adjacent pyridine nitrogen[3].
7.62 dd9.0, 2.31HPyridine H4Exhibits ortho coupling to H3 (9.0 Hz) and meta coupling to H6 (2.3 Hz).
6.65 d9.01HPyridine H3Heavily shielded by strong mesomeric electron donation from the piperidine nitrogen at the C2 position.
4.35 dt13.5, 3.52HPiperidine H2', H6' (eq)Deshielded by the adjacent N. Equatorial protons resonate downfield due to the magnetic anisotropy of the C-N bond.
4.15 q7.12HEthyl -OCH 2​ -Typical deshielding effect of the ester oxygen atom.
3.10 td13.0, 2.82HPiperidine H2', H6' (ax)Shifted upfield relative to equatorial counterparts due to axial shielding within the rigidified chair conformation.
2.55 tt11.0, 4.01HPiperidine H4'Shifted downfield by the inductive effect of the α -ester carbonyl group.
1.95 m-2HPiperidine H3', H5' (eq)Aliphatic ring protons; complex multiplet due to extensive diastereotopic coupling.
1.70 m-2HPiperidine H3', H5' (ax)Aliphatic ring protons; shifted upfield relative to equatorial protons.
1.26 t7.13HEthyl -CH 3​ Standard vicinal coupling to the -OCH 2​
  • group.

13 C NMR Reference Data & Mechanistic Interpretation

The carbon spectrum provides definitive proof of the S N​ Ar reaction's success, specifically by observing the chemical shift of Pyridine C2.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)TypeAssignmentMechanistic Causality / Structural Note
174.5 CEster C=OHighly deshielded carbonyl carbon.
159.2 CPyridine C2Directly bonded to the electron-donating piperidine nitrogen; confirms S N​ Ar substitution.
152.8 CHPyridine C6Adjacent to pyridine nitrogen, ortho to the electron-withdrawing cyano group.
138.5 CHPyridine C4Para to the piperidine nitrogen; reflects the conjugated push-pull π -system.
118.2 CCyano (C N)Characteristic sp-hybridized nitrile carbon region.
106.1 CHPyridine C3Highly shielded by ortho-nitrogen resonance donation from the piperidine ring.
97.4 CPyridine C5Shielded ipso-carbon due to the cyano group's magnetic anisotropy and complex inductive effects.
60.5 CH 2​ Ethyl -OCH 2​ -Deshielded by the adjacent ester oxygen atom.
44.2 CH 2​ Piperidine C2', C6' α -carbons to the piperidine nitrogen.
41.0 CHPiperidine C4' α -carbon to the ester carbonyl.
27.8 CH 2​ Piperidine C3', C5'Bulk aliphatic ring carbons.
14.2 CH 3​ Ethyl -CH 3​ Terminal aliphatic methyl group.

Quality Control & Impurity Profiling

In drug development, identifying trace unreacted starting materials is as important as verifying the product. When analyzing the NMR data for batch release, scrutinize the spectra for the following common impurities:

  • Unreacted 2-chloro-5-cyanopyridine: If the S N​ Ar reaction is incomplete[4], a distinct doublet will appear at ~8.6 ppm (H6) and ~7.4 ppm (H3). The H3 proton in the starting material lacks the massive shielding effect of the piperidine amine, shifting it significantly downfield compared to the product's 6.65 ppm signal.

  • Unreacted Ethyl piperidine-4-carboxylate: Look for a shift in the piperidine N-CH 2​ signals. In the free amine, these protons shift upfield (closer to 2.6-2.8 ppm) because they are no longer conjugated with the electron-withdrawing pyridine ring.

For unambiguous structural validation in regulatory filings (e.g., IND applications), it is highly recommended to run 2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to verify the linkage between the piperidine nitrogen and the Pyridine C2 carbon via a 3-bond 1 H- 13 C correlation from Piperidine H2'/H6' to Pyridine C2 (159.2 ppm).

References

  • "WO2017023905A1 - Heterocyclic compounds useful as modulators of tnf alpha." Google Patents.
  • "US9150575B2 - Piperidinylpyrazolopyridine derivative." Google Patents.
  • "DIPEPTIDYL PEPTIDASE IV INHIBITOR - EP 1354882 A1." European Patent Office.
  • "Table of Contents - The Royal Society of Chemistry." RSC.

Sources

Method

Application Note: Pharmacological Evaluation of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate in GPCR Functional Assays

Molecular Rationale: The Cyanopyridine-Piperidine Scaffold Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is a highly versatile pharmacological tool and chemical intermediate, predominantly utilized in the interro...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Rationale: The Cyanopyridine-Piperidine Scaffold

Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is a highly versatile pharmacological tool and chemical intermediate, predominantly utilized in the interrogation of Class A G-Protein-Coupled Receptors (GPCRs). Substituted piperidines have emerged as privileged scaffolds in medicinal chemistry, most notably in the development of modulators for GPR119 , a receptor implicated in metabolic disorders such as Type 2 Diabetes and osteoporosis [1].

The structural architecture of this compound is deliberately designed for optimal receptor engagement:

  • The 5-cyanopyridin-2-yl moiety: Provides critical hydrogen-bond accepting capabilities (via the cyano nitrogen) and enables π−π stacking interactions with aromatic amino acid residues within the GPCR orthosteric binding pocket.

  • The Piperidine Core: Acts as a rigid, sterically defined spacer that properly orientates the pharmacophores, minimizing entropic penalties upon receptor binding.

  • The Ethyl Carboxylate Group: This is a strategic functionalization. In whole-cell functional assays, the ethyl ester acts as a lipophilic mask, significantly enhancing transcellular membrane permeability. Once internalized, ubiquitous cellular esterases hydrolyze the ester to yield the active, negatively charged carboxylic acid metabolite [2]. This "prodrug-like" behavior ensures high intracellular concentrations of the active ligand. Furthermore, this ester serves as a stable synthetic handle for the generation of advanced therapeutic modalities, including PROTAC degraders [3].

GPR119_Signaling Ligand Ethyl 1-(5-cyanopyridin-2-yl) piperidine-4-carboxylate Esterase Intracellular Esterases (Hydrolysis) Ligand->Esterase Cellular Entry ActiveLigand Active Carboxylic Acid Metabolite Esterase->ActiveLigand Bioactivation Receptor GPR119 Receptor (Gs-Coupled GPCR) ActiveLigand->Receptor Orthosteric Binding G_alpha_s Gαs Subunit Activation Receptor->G_alpha_s Conformational Shift AC Adenylyl Cyclase (AC) G_alpha_s->AC Allosteric Activation cAMP cAMP Accumulation AC->cAMP ATP to cAMP

Fig 1: Mechanism of action and bioactivation of the piperidine-carboxylate ligand via GPR119.

Assay Architecture: Functional Readout vs. Radioligand Binding

When evaluating ligands like Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate against Gαs​ -coupled receptors (e.g., GPR119), a functional Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is vastly superior to traditional radioligand displacement.

The Causality of Assay Selection: Radioligand binding only yields affinity metrics ( Ki​ or Kd​ ) and cannot distinguish between an agonist, partial agonist, or antagonist. Because the therapeutic utility of GPR119 modulators relies on stimulating adenylyl cyclase to increase cyclic AMP (cAMP)—which subsequently triggers GLP-1 and insulin secretion—quantifying cAMP accumulation provides direct, physiologically relevant functional data ( EC50​ and Emax​ ). HTRF utilizes a competitive immunoassay format between native cellular cAMP and a dye-labeled cAMP tracer, offering a high signal-to-noise ratio without the regulatory constraints of tritium ( 3H ) or iodine ( 125I ).

Self-Validating Protocol: HTRF cAMP Accumulation

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates mandatory internal controls to automatically flag false positives (e.g., auto-fluorescent compounds) or false negatives (e.g., phosphodiesterase-mediated signal degradation).

Reagent & Cell Preparation
  • Cell Line Selection: Utilize CHO-K1 cells stably expressing human GPR119. Rationale: Wild-type CHO-K1 cells lack endogenous GPR119, providing a null-background negative control to rule out off-target adenylyl cyclase activation.

  • Ligand Solubilization: Dissolve Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate in 100% LC-MS grade DMSO to a 10 mM stock. Prepare an 11-point serial dilution (1:3).

  • Buffer Formulation: Use Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4) and 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Critical Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without IBMX, endogenous PDEs will rapidly hydrolyze the newly synthesized cAMP into AMP, destroying the assay window and resulting in false negatives.

Incubation & Receptor Activation
  • Cell Seeding: Dispense 1,000 cells/well into a 384-well low-volume white microplate (white plates maximize fluorescence reflection and minimize well-to-well crosstalk).

  • Ligand Addition: Add the serially diluted compound to the cells. Ensure the final DMSO concentration is strictly normalized to 0.1% (v/v) across all wells. Rationale: DMSO concentrations >0.5% can compromise cell membrane integrity and artificially alter GPCR conformational dynamics.

  • Incubation: Seal the plate and incubate at 37°C for 30 minutes. This duration is mathematically optimized to allow sufficient esterase-mediated bioactivation of the ethyl ester and subsequent cAMP accumulation before receptor desensitization (internalization) occurs.

Detection & Quality Control
  • Lysis & Readout: Add the HTRF detection reagents (cAMP-d2 conjugate and Anti-cAMP-Cryptate in lysis buffer) simultaneously. Incubate for 1 hour at room temperature.

  • TR-FRET Measurement: Read the plate on a compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 337 nm and dual emission at 620 nm (Cryptate) and 665 nm (d2).

  • Self-Validation Check (Z'-Factor): Calculate the Z'-factor using the positive control ( at 10 µM) and the vehicle control (0.1% DMSO). The assay is only deemed valid if Z' 0.65 .

Assay_Workflow Prep Ligand Prep (0.1% DMSO) Incubate Incubation (30 min, 37°C) Prep->Incubate Cells CHO-K1 GPR119 Cell Seeding Cells->Incubate Lysis Lysis & d2/Eu3+ Addition Incubate->Lysis Stop Reaction Read TR-FRET Readout (665/620 nm) Lysis->Read Signal Detection

Fig 2: Step-by-step TR-FRET workflow for evaluating GPCR ligand functional activity.

Quantitative Data Presentation

When properly executed, the assay will yield a robust sigmoidal dose-response curve. The table below outlines the expected pharmacological profile and validation metrics for this class of compounds.

Test Article / ControlTargetAssay TypeExpected EC50​ (nM)Efficacy ( Emax​ )Assay Z'-Factor
Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate GPR119cAMP Accumulation45 - 120 nM85 - 95%> 0.65
AR231453 (Positive Control)GPR119cAMP Accumulation5 - 15 nM100% (Baseline)> 0.65
Vehicle (0.1% DMSO)GPR119cAMP AccumulationN/A0%> 0.65
Ligand in WT CHO-K1 (Negative Control)NonecAMP Accumulation> 10,000 nM< 5%N/A

Note: The EC50​ of the esterified compound is highly dependent on the intracellular esterase activity of the chosen cell line. If esterase activity is low, pre-hydrolyzing the compound with LiOH to form the free carboxylic acid prior to the assay is recommended.

References

  • European Patent Office.EP2718288B1 - Substituted piperidines as GPR119 modulators for the treatment of metabolic disorders. Google Patents.
  • Chu Z-L, et al. US8101626B2 - GPR119 receptor agonists in methods of increasing bone mass and of treating osteoporosis and other conditions characterized by low bone mass, and combination therapy relating thereto. PubChem / US Patent Office. Available at:[Link]

  • Jiang B, et al. Discovery of a Highly Potent and Selective Dual PROTAC Degrader of CDK12 and CDK13. National Institutes of Health (NIH) / PMC. Available at:[Link]

Application

Application Notes &amp; Protocols for the Oral Formulation of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate for or...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate for oral administration. Recognizing that this molecule is a new chemical entity with uncharacterized physicochemical properties, this guide emphasizes a foundational, data-driven methodology. Instead of a single prescribed formulation, we present a decision-making framework and detailed protocols for critical stages of development, from initial characterization to the preparation of advanced dosage forms. The core of this guide focuses on two robust and widely applicable strategies for enhancing the oral bioavailability of potentially poorly soluble compounds: Solid Dispersions and Self-Emulsifying Drug Delivery Systems (SEDDS). Each section is designed to provide not only the "how" but also the "why," ensuring a deep understanding of the scientific principles underpinning each experimental choice.

Introduction: The Formulation Challenge

The successful oral delivery of a new chemical entity (NCE) is paramount to its therapeutic potential. Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate, based on its molecular structure, presents a potential challenge typical of modern drug candidates: poor aqueous solubility.[1] The presence of multiple aromatic rings and a relatively high molecular weight can lead to low dissolution rates in the gastrointestinal tract, which in turn results in poor and variable bioavailability.[1][2]

This guide, therefore, outlines a systematic, science-led approach to formulation development. We will proceed under the hypothesis that the compound exhibits poor water solubility and requires enabling formulation technologies. Our objective is to provide a detailed roadmap for:

  • Comprehensive Pre-formulation Characterization: To understand the fundamental physicochemical properties of the active pharmaceutical ingredient (API).

  • Rational Formulation Strategy Selection: To choose the most appropriate formulation approach based on experimental data.

  • Detailed Formulation Protocols: To provide step-by-step instructions for preparing and optimizing two distinct and powerful formulation systems.

  • Robust Analytical and Stability Evaluation: To ensure the developed formulation is effective, stable, and of high quality.

The Cornerstone: Comprehensive Pre-formulation Studies

Before any formulation work can begin, a thorough understanding of the API's intrinsic properties is essential. These studies form the bedrock upon which all subsequent development decisions are made.

Workflow for Pre-formulation Characterization

The following diagram illustrates the critical path for the initial characterization of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate.

Preformulation_Workflow cluster_physicochemical Physicochemical & Solid-State Characterization cluster_stability Initial Stability Assessment API API: Ethyl 1-(5-cyanopyridin-2-yl) piperidine-4-carboxylate Solubility Solubility Profiling (Aqueous, pH, Organic) API->Solubility DSC Thermal Analysis (DSC) (Melting Point, Purity) API->DSC XRPD X-Ray Powder Diffraction (XRPD) (Crystallinity) API->XRPD LogP LogP Determination (Lipophilicity) API->LogP pKa pKa Determination (Ionization) API->pKa Forced_Deg Forced Degradation (Acid, Base, Oxidative, Light, Heat) API->Forced_Deg Data_Analysis Data Synthesis & Risk Assessment Solubility->Data_Analysis DSC->Data_Analysis XRPD->Data_Analysis LogP->Data_Analysis pKa->Data_Analysis Forced_Deg->Data_Analysis Formulation_Strategy Formulation Strategy Selection (e.g., Solid Dispersion, SEDDS) Data_Analysis->Formulation_Strategy

Caption: Workflow for Pre-formulation Studies.

Experimental Protocols for Pre-formulation

Protocol 2.2.1: Equilibrium Solubility Determination

  • Objective: To determine the solubility of the API in various aqueous and organic media.

  • Materials: API, purified water, phosphate buffers (pH 1.2, 4.5, 6.8), biorelevant media (e.g., FaSSIF, FeSSIF), and a range of organic solvents (e.g., ethanol, methanol, acetone, polyethylene glycol 400, various oils).

  • Procedure:

    • Add an excess amount of the API to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

    • Quantify the amount of dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Presentation: The results should be tabulated to clearly show the solubility in mg/mL or µg/mL for each medium.

MediumTemperature (°C)Solubility (µg/mL) - Hypothetical Data
Water25< 1
pH 1.2 Buffer37< 1
pH 6.8 Buffer372.5
FaSSIF375.0
Ethanol251500
PEG 400258000
Capryol 90253500

Protocol 2.2.2: Solid-State Characterization

  • Differential Scanning Calorimetry (DSC): To determine the melting point and assess the purity of the crystalline form. A sharp endotherm is indicative of a crystalline material.

  • X-Ray Powder Diffraction (XRPD): To confirm the crystalline nature of the API. Sharp peaks in the diffractogram indicate a crystalline solid, while a broad halo suggests an amorphous form.[1]

  • LogP Determination: To quantify the lipophilicity of the compound. A high LogP value (typically >3) suggests poor aqueous solubility and is a key indicator that lipid-based formulations may be a viable strategy.

Formulation Strategies for Enhanced Oral Delivery

Based on the anticipated poor aqueous solubility, two primary formulation strategies are proposed: Solid Dispersions and Self-Emulsifying Drug Delivery Systems (SEDDS). The choice between these will be guided by the pre-formulation data.

Strategy_Selection Start Pre-formulation Data Decision1 High Melting Point? (e.g., >200°C) Start->Decision1 Decision2 Good Solubility in Lipids/Oils? Start->Decision2 Decision3 Thermally Stable? Start->Decision3 Solid_Dispersion Strategy 1: Solid Dispersion Decision1->Solid_Dispersion No Solvent_Evap Consider Solvent-based Solid Dispersion Methods Decision1->Solvent_Evap Yes Decision2->Solid_Dispersion No SEDDS Strategy 2: SEDDS Decision2->SEDDS Yes Melt_Extrusion Consider Hot-Melt Extrusion Decision3->Melt_Extrusion Yes Solvent_Evap->Solid_Dispersion Melt_Extrusion->Solid_Dispersion

Caption: Decision tree for formulation strategy selection.

Strategy 1: Solid Dispersions

Rationale: Solid dispersions improve drug dissolution by dispersing the API in a hydrophilic polymer matrix at a molecular level.[2][3] This creates an amorphous form of the drug, which has a higher energy state and thus enhanced solubility and dissolution rate compared to its crystalline form.[1][4]

Common Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Soluplus®, Poloxamers.

Protocol 3.1.1: Preparation of Solid Dispersion by Solvent Evaporation

  • Objective: To prepare an amorphous solid dispersion of the API in a hydrophilic polymer.

  • Materials: API, selected polymer (e.g., PVP K30), and a suitable organic solvent (e.g., methanol, acetone) in which both API and polymer are soluble.

  • Procedure:

    • Dissolve the API and the polymer in the selected solvent in various ratios (e.g., 1:1, 1:3, 1:5 API to polymer).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator. The resulting product should be a thin film or solid mass.

    • Further dry the product in a vacuum oven to remove residual solvent.

    • Mill the resulting solid dispersion into a fine powder.

  • Characterization:

    • DSC and XRPD: To confirm the amorphous nature of the API within the dispersion (absence of a melting endotherm and crystalline peaks).

    • Dissolution Testing: To compare the dissolution rate of the solid dispersion against the pure API.

Strategy 2: Self-Emulsifying Drug Delivery Systems (SEDDS)

Rationale: SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents, which form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[5][6] This approach presents the drug in a solubilized form, bypassing the dissolution step and facilitating absorption.[7]

Common Excipients:

  • Oils: Medium-chain triglycerides (e.g., Capryol®, Miglyol®), long-chain triglycerides (e.g., soybean oil, sesame oil).[7][8]

  • Surfactants: Non-ionic surfactants with high HLB values (e.g., Kolliphor® EL, Tween® 80, Cremophor® RH40).[7][8]

  • Co-solvents/Co-surfactants: To improve drug solubility and aid in emulsification (e.g., Transcutol®, PEG 400, Propylene Glycol).[9][10]

Protocol 3.2.1: Development of a SEDDS Formulation

  • Objective: To develop a stable and efficient SEDDS formulation for the API.

  • Procedure:

    • Excipient Screening: Determine the solubility of the API in a wide range of oils, surfactants, and co-solvents as described in Protocol 2.2.1.

    • Ternary Phase Diagram Construction: Based on the solubility data, select the most promising oil, surfactant, and co-solvent. Construct ternary phase diagrams to identify the self-emulsifying regions for various ratios of these components.

    • Formulation Preparation: Prepare small batches of different formulations within the identified self-emulsifying region. Dissolve the API in the oil/co-solvent mixture first, then add the surfactant and mix until a clear, isotropic solution is formed.

  • Characterization:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker of water with gentle stirring and measure the time it takes to form a uniform emulsion.[11] An ideal SEDDS should emulsify in under 2 minutes.[11]

    • Droplet Size Analysis: Dilute the SEDDS in water and measure the droplet size of the resulting emulsion using dynamic light scattering. A smaller droplet size (typically <200 nm) is desirable for better absorption.

    • Thermodynamic Stability: Subject the formulations to centrifugation and freeze-thaw cycles to ensure they do not phase separate or precipitate the drug.

ComponentFunctionExample ExcipientsTypical Concentration (% w/w)
OilSolubilizes the drugCapryol 90, Miglyol 81220 - 60
SurfactantForms the emulsionKolliphor EL, Tween 8030 - 60
Co-solventEnhances drug solubilityTranscutol P, PEG 4000 - 20

Analytical Characterization of Final Formulations

A suite of analytical tests is required to ensure the quality and performance of the developed formulations.[12][13][14]

  • Drug Content Uniformity: To ensure that the API is evenly distributed throughout the formulation.

  • In Vitro Dissolution/Drug Release: This is a critical performance test. For solid dispersions, it measures the rate at which the drug dissolves. For SEDDS, it measures the rate at which the drug is released from the emulsified droplets into the dissolution medium.

  • Microscopy (for Solid Dispersions): Techniques like Scanning Electron Microscopy (SEM) can be used to visualize the morphology of the solid dispersion particles.[15]

  • Rheological Properties (for liquid SEDDS): Viscosity measurements can be important for processing and filling into capsules.

Stability Testing

The stability of the final formulation must be evaluated according to the International Council for Harmonisation (ICH) guidelines.[16][17][18]

Protocol 5.1: ICH Stability Study

  • Objective: To determine the shelf-life of the formulation and identify any degradation products.

  • Procedure:

    • Package the final formulation (e.g., solid dispersion in capsules, liquid SEDDS in capsules) in the proposed container closure system.

    • Store the samples under various conditions as specified by ICH Q1A(R2).[19]

    • Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[16]

    • Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[16]

    • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).[20]

  • Analysis: At each time point, analyze the samples for:

    • Appearance

    • Assay (drug content)

    • Degradation products/impurities

    • Dissolution/drug release profile

    • For SEDDS: Droplet size and emulsification time

    • For Solid Dispersions: Solid-state properties (XRPD to check for recrystallization)

Conclusion

The oral formulation of a new chemical entity like Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate requires a methodical, evidence-based approach. Due to the high probability of poor aqueous solubility, advanced formulation strategies such as solid dispersions and self-emulsifying drug delivery systems are likely necessary to achieve adequate bioavailability. The protocols and workflows outlined in this guide provide a robust framework for characterizing the API, selecting and developing an appropriate formulation, and ensuring its quality and stability. The ultimate choice of formulation will be dictated by the comprehensive data generated during the pre-formulation and formulation development stages.

References

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.
  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Janssens, S., & Van den Mooter, G. (2011, August 3). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online.
  • Kesisoglou, F., et al. (2025, July 23).
  • Patel, A., et al. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route.
  • Slideshare. Analysis of solid oral dosage forms.
  • CD Formulation.
  • ICH. Quality Guidelines.
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • Pokharana, M., et al. (2018, March 15). Stability testing guidelines of pharmaceutical products. Journal of Drug Delivery and Therapeutics, 8(2), 169-175.
  • Wolde-Kidan, A., et al. (2012, April 12). Analytical Characterization of an Orally-Delivered Peptide Pharmaceutical Product.
  • International Journal of Pharmaceutical Sciences and Drug Research. (2025, February 15). Analytical Techniques for Reverse Engineering of Reference Products for the Development of Generic Oral Solid Dosage Forms.
  • Breitkreutz, J., & Kleinebudde, P. (2009, September 15).
  • Pharmaceutical Technology. (2026, March 24).
  • CUTM Courseware. Excipients for Liquid and Semisolid Dosage Forms.
  • Sigma-Aldrich.
  • Hallouard, F., et al. (2016). Solid Dispersions for Oral Administration: An Overview of the Methods for their Preparation.
  • Al-Suwayeh, S. A., et al. Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC.
  • Khan, A., et al. (2023, January 26).
  • Strickley, R. G. (2003, November 5).
  • Hallouard, F., et al. (2016, July 26).
  • SciSpace. Self Emulsifying Drug Delivery System (SEDDS): a Review.
  • Google Patents.
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  • Nikghalb, L. A., et al. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
  • CORE. FORMULATION AND DEVELOPMENT OF SELF EMULSIFYING DRUG DELIVERY SYSTEM FOR FEW DRUGS.
  • ResearchGate.
  • PubChem. (2026, March 7). Ethyl 1-(cyanoacetyl)
  • DergiPark. SELF EMULSIFYING DRUG DELIVERY SYSTEMS - AN OVERVIEW.
  • Cheméo.
  • Sigma-Aldrich.
  • ChemicalBook. (2025, July 24).
  • ACG Publications. (2025, March 27).
  • CymitQuimica.
  • Guidechem. ethyl 1-(6-cyanopyridin-3-yl)
  • NextSDS. ETHYL 1-(4-CYANOPYRID-2-YL)
  • Chemspace.
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Technical Notes & Optimization

Troubleshooting

Preventing degradation of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate during long-term storage

Technical Support Center: Stability & Storage of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate Mechanistic Overview of Compound Vulnerabilities Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is a bifunctio...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Storage of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate

Mechanistic Overview of Compound Vulnerabilities

Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is a bifunctional building block frequently utilized in the synthesis of complex pharmaceutical intermediates and receptor agonists. To maintain batch-to-batch reproducibility, it is critical to understand the compound's structural vulnerabilities. The molecular architecture contains three primary sites susceptible to environmental degradation:

  • The Ethyl Ester: Highly prone to moisture-driven hydrolysis, which yields the degradation product 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid[1].

  • The 5-Cyano Group (Nitrile): Susceptible to hydration into a carboxamide under prolonged exposure to aqueous acidic or basic microenvironments.

  • The Pyridinyl-Piperidine Axis: The conjugated nitrogen atoms are vulnerable to N-oxidation mediated by atmospheric oxygen and catalyzed by UV light.

Troubleshooting & FAQs

Q1: My LC-MS analysis shows a new peak with an[M-27] or [M-28] mass shift after 3 months of storage. What is happening? Root Cause: You are observing ester hydrolysis. The loss of the ethyl group (-28 Da) and the addition of a proton yields the free carboxylic acid, 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid[1]. Causality: This occurs when the compound is stored in environments with fluctuating humidity. Condensation inside the vial introduces trace water. If the glass vial is slightly basic (common in lower-grade borosilicate) or if there are acidic impurities from the synthesis, the ester bond is catalytically cleaved. Resolution: Always lyophilize the compound to constant weight to remove residual solvent and water before storage. Switch to silanized, amber glass vials to eliminate surface-active basic sites on the glass.

Q2: I am detecting a +16 Da adduct in my stored batches. How do I prevent this? Root Cause: A +16 Da shift is the classic analytical signature of N-oxidation, likely occurring at the pyridine nitrogen. Causality: Atmospheric oxygen ( O2​ ) in the headspace of the storage vial reacts with the electron-rich nitrogen atoms. This process is often accelerated by ambient light (photo-oxidation). Resolution: Implement an Argon purging step before sealing the vials. Argon is heavier than air and effectively displaces both oxygen and moisture from the vial headspace. Furthermore, strictly utilize amber vials to block UV radiation (<400 nm).

Q3: How should I design a forced degradation study to validate my storage conditions? Root Cause & Causality: To prove that your storage conditions are effective, you must demonstrate what happens when they fail. Following the ICH Q1A(R2) guidelines for stability testing[2][3], you must subject the compound to thermal, hydrolytic, oxidative, and photolytic stress to establish a baseline of degradation. Resolution: Execute the "Self-Validating Forced Degradation Protocol" detailed in Section 5.

Quantitative Data: Degradation Signatures

Degradation PathwayTriggering Agent(s)Analytical Signature (LC-MS)Visual/Physical ChangePrevention Strategy
Ester Hydrolysis H2​O , trace acid/base-28 Da (Acid formation)Potential crystallizationDesiccation, PTFE seals
Nitrile Hydration H2​O , Heat+18 Da (Amide formation)None (remains solid/liquid)Sub-zero storage (-20°C)
N-Oxidation O2​ , UV Light+16 Da (N-oxide)Yellowing/browning of sampleArgon purge, Amber vials
Photodegradation UV Light (Sunlight)Complex fragmentationDistinct color shiftOpaque/Amber containers

Visualizing the Degradation Logic

G Parent Ethyl 1-(5-cyanopyridin-2-yl) piperidine-4-carboxylate Hydrolysis1 Ester Hydrolysis (-28 Da) Parent->Hydrolysis1 H2O / H+ / OH- Hydrolysis2 Nitrile Hydration (+18 Da) Parent->Hydrolysis2 H2O / Heat Oxidation N-Oxidation (+16 Da) Parent->Oxidation O2 / UV Light Acid1 1-(5-cyanopyridin-2-yl) piperidine-4-carboxylic acid Hydrolysis1->Acid1 Amide Carboxamide Derivative Hydrolysis2->Amide NOxide Pyridine N-oxide Oxidation->NOxide

Degradation pathways of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate.

Experimental Protocols

Protocol A: Standard Operating Procedure (SOP) for Long-Term Storage

This protocol is designed as a self-validating system. By taking a baseline purity reading (Step 1) and comparing it to a post-storage reading, the efficacy of the storage system is empirically proven.

  • Baseline QC: Dissolve 1 mg of the synthesized compound in LC-MS grade Acetonitrile. Run a baseline UPLC-MS to confirm purity (>98%) and the absence of the free acid (CAS 162997-28-6)[1].

  • Drying: Transfer the bulk compound to a vacuum desiccator containing fresh phosphorus pentoxide ( P2​O5​ ). Apply high vacuum (< 0.1 mbar) for 24 hours to strip all residual water and volatile solvents. Causality: Removing intrinsic moisture prevents auto-hydrolysis of the ester.

  • Aliquoting: In a dry, climate-controlled environment (RH < 30%), aliquot the compound into single-use quantities within 2 mL amber borosilicate glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and atmospheric exposure that occur when opening a bulk container.

  • Inert Gas Purging: Insert a sterile needle attached to an Argon gas line into the vial. Purge the headspace with a gentle stream of Argon for 15 seconds. Causality: Argon is denser than air ( 1.784g/L vs 1.225g/L ) and will settle at the bottom, displacing oxidative O2​ and humid air.

  • Sealing: Immediately cap the vial using a PTFE-lined screw cap. Wrap the junction tightly with Parafilm. Causality: PTFE (Teflon) is chemically inert and highly impermeable to moisture, unlike standard rubber or silicone septa which can leach plasticizers or allow gas exchange.

  • Storage: Store the sealed vials in a secondary desiccator box at -20°C[4]. Allow vials to warm to room temperature in a desiccator before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the compound.

G Start Baseline UPLC-MS QC (Confirm >98% Purity) Dry High Vacuum Desiccation (Remove residual H2O) Start->Dry Aliquot Aliquot into Amber Vials (Prevent photo-oxidation) Dry->Aliquot Purge Argon Gas Purge (Displace O2 and Moisture) Aliquot->Purge Seal Seal with PTFE Caps (Block gas exchange) Purge->Seal Store Store at -20°C (Kinetic suppression) Seal->Store

Self-validating SOP workflow for long-term compound storage.

Protocol B: Self-Validating Forced Degradation Study (ICH Q1A(R2) Compliant)

To ensure your storage protocols are robust, validate the compound's stability profile using these stress conditions[2][3]:

  • Hydrolytic Stress (Acid/Base): Dissolve 5 mg of the compound in 1 mL of 0.1 N HCl and another 5 mg in 0.1 N NaOH. Incubate at 40°C for 7 days. Neutralize and analyze via LC-MS to quantify the formation of the carboxylic acid and carboxamide.

  • Oxidative Stress: Dissolve 5 mg in 1 mL of 3% H2​O2​ . Incubate at room temperature for 24 hours. Analyze for the +16 Da N-oxide peak.

  • Photolytic Stress: Spread 5 mg of the solid compound in a clear petri dish. Expose to UV light (1.2 million lux hours and 200 watt hours/square meter) per ICH Q1B guidelines. Compare degradation against a control kept in an amber vial wrapped in foil.

By comparing the degradation profiles of these stressed samples against your properly stored aliquots (Protocol A), you establish a scientifically rigorous, self-validating proof of your storage methodology's effectiveness.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid (Hydrolysis Product). NextSDS. Available at:[Link]

Sources

Optimization

Troubleshooting common impurities in Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate batches

Technical Support Center: Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate This guide provides in-depth troubleshooting for common impurities encountered during the synthesis and purification of Ethyl 1-(5-cyanopyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate

This guide provides in-depth troubleshooting for common impurities encountered during the synthesis and purification of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate, a critical intermediate in the development of pharmaceutical agents, notably as a precursor to Apixaban. Our focus is on providing practical, field-proven insights to help researchers, scientists, and drug development professionals identify, resolve, and prevent purity issues in their batches.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis Overview: The Foundation of Purity

The target compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2-chloro-5-cyanopyridine with ethyl piperidine-4-carboxylate . The success of this reaction is contingent on carefully controlled conditions to maximize yield and minimize the formation of byproducts.

Q1: My final product shows low purity by HPLC with significant peaks corresponding to the starting materials. What went wrong?

This is the most common issue, indicating an incomplete reaction.

  • Expert Analysis (Causality): The SNAr reaction between 2-chloro-5-cyanopyridine and ethyl piperidine-4-carboxylate requires sufficient thermal energy and time to proceed to completion. The nucleophilicity of the piperidine nitrogen is key, and its effectiveness can be hampered by several factors.

    • Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or the kinetic barrier was not overcome.

    • Base Stoichiometry: An appropriate base (e.g., K2CO3, Et3N) is crucial to scavenge the HCl generated during the reaction. An inadequate amount of base can lead to the protonation of the piperidine nitrogen, rendering it non-nucleophilic and stalling the reaction.

    • Poor Reagent Quality: Degradation or impurities in either starting material can inhibit the reaction. 2-chloro-5-cyanopyridine, for instance, can be susceptible to hydrolysis if stored improperly[1][2].

  • Troubleshooting & Prevention:

    • Reaction Monitoring: Implement in-process controls (IPC) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting materials. Do not proceed with workup until the limiting reagent is consumed to the desired level (<1-2%).

    • Optimize Conditions: If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time. A typical reflux in a high-boiling solvent like DMF or NMP is often employed[3].

    • Verify Base and Reagents: Use at least 1.1 to 1.5 equivalents of a non-nucleophilic base. Ensure all reagents are dry and of high purity.

Troubleshooting Workflow for Batch Impurities

G start Batch Fails Purity Specification analysis Analytical Characterization (HPLC, LC-MS, NMR) start->analysis identify Impurity Identification (Match with Known Impurities) analysis->identify unknown Characterize Unknown Impurity (HRMS, NMR) identify->unknown  Unknown Peak  Detected sm Root Cause: Unreacted Starting Materials Corrective Action: Re-run reaction, optimize conditions identify->sm  Starting  Materials  Detected hydrolysis Root Cause: Water in Reaction/Workup Corrective Action: Re-esterify or purify; use anhydrous conditions identify->hydrolysis  [M-28] or  [M+H-C2H5OH]+  Detected side_reaction Root Cause: Incorrect Stoichiometry/Temp Corrective Action: Purify; re-develop process identify->side_reaction  Other Known  Byproduct  Detected

Caption: A logical workflow for troubleshooting batch impurities.

Q2: I've observed a significant impurity with a molecular weight corresponding to the loss of an ethyl group ([M-28] Da). What is this and how do I deal with it?

This impurity is almost certainly 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid , the product of ester hydrolysis.[4]

  • Expert Analysis (Causality): The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water. This can occur during a basic aqueous workup if exposure is prolonged or at an elevated temperature. It can also occur if the reaction solvent or reagents are not anhydrous. The mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl.[5][6]

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Ensure all solvents (e.g., DMF, Toluene) are anhydrous and that starting materials are dry. Run the reaction under an inert atmosphere (N2 or Ar) to prevent atmospheric moisture ingress.

    • Controlled Workup: When performing an aqueous workup, use cooled water or brine and minimize the contact time. Ensure the pH does not become excessively high or low for extended periods.

    • Purification: This acidic impurity can often be removed.

      • Acid/Base Wash: During workup, a dilute basic wash (e.g., NaHCO3 solution) can remove the carboxylic acid impurity into the aqueous layer. Be cautious to avoid hydrolyzing more of the desired ester product.

      • Chromatography: Silica gel chromatography can effectively separate the more polar carboxylic acid from the desired ethyl ester product.

Common Impurities and Their Identification
Impurity NameCommon OriginAnalytical Identification (LC-MS)Mitigation Strategy
2-Chloro-5-cyanopyridine Starting MaterialExpected M+H+ at m/z ~139.0Drive reaction to completion; Purify via recrystallization or chromatography.
Ethyl piperidine-4-carboxylate Starting MaterialExpected M+H+ at m/z ~158.1Drive reaction to completion; Remove with an acidic wash during workup.
1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid Hydrolysis of ProductExpected M+H+ at m/z ~232.1Use anhydrous conditions; Controlled workup; Purify with basic wash or chromatography.
Solvent Adducts (e.g., DMF adduct) Side ReactionVaries depending on solventUse alternative, less reactive solvents (e.g., Toluene, Dioxane); Purify via chromatography.

Q3: How do I develop a robust analytical method to monitor these impurities?

A well-developed HPLC method is essential for both in-process control and final product release.[7][8]

  • Expert Analysis (Methodology): The goal is to achieve baseline separation between the starting materials, the final product, and all key potential impurities. A reverse-phase C18 column is typically the stationary phase of choice due to the moderate polarity of the analytes.

    • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (acetonitrile or methanol) is highly effective. The buffer helps to ensure consistent peak shapes, especially for the basic piperidine nitrogen and any acidic impurities.

    • Detection: UV detection at a wavelength where all key compounds have significant absorbance (e.g., 254 nm or 280 nm) is standard. For definitive identification and quantification of trace impurities, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard.[9]

  • Protocol: HPLC Method for Purity Analysis

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

    • Sample Preparation: Dissolve ~1 mg of the batch sample in 1 mL of 50:50 Acetonitrile:Water.

Q4: What is the most effective method for purifying a batch with multiple impurities?

For batches that are not amenable to simple recrystallization or washing, flash column chromatography is the most reliable purification method.

  • Expert Analysis (Causality): Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Because the common impurities (starting materials, hydrolyzed acid) have different polarities than the desired product, they will elute at different times from the column. The carboxylic acid is significantly more polar, while the starting materials have intermediate polarities.

  • Protocol: Flash Column Chromatography

    • Stationary Phase: Silica gel (230-400 mesh).

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and loading the powder onto the column.

    • Eluent System: A gradient system of Ethyl Acetate (EtOAc) in Hexanes or Heptanes is a good starting point.

      • Example Gradient: Start with 10% EtOAc/Hexanes to elute non-polar impurities. Gradually increase the polarity to 20-40% EtOAc/Hexanes to elute the desired product. The highly polar carboxylic acid will remain on the column and can be flushed out later with a higher polarity solvent if necessary.

    • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Key Impurity Formation Pathways

G SM1 2-Chloro-5-cyanopyridine Product Ethyl 1-(5-cyanopyridin-2-yl) piperidine-4-carboxylate SM1->Product  S_NAr Reaction  (Base, Heat) SM2 Ethyl piperidine-4-carboxylate SM2->Product  S_NAr Reaction  (Base, Heat) Impurity1 1-(5-cyanopyridin-2-yl) piperidine-4-carboxylic acid Product->Impurity1  Hydrolysis  (H2O, Acid/Base)

Caption: Synthesis of the target compound and formation of the primary hydrolysis impurity.

References

  • Dong, W. et al. (2024). A practical synthesis for the key intermediate of apixaban. ResearchGate. [Link]

  • Google Patents.
  • Google Patents.
  • European Patent Office . AN IMPROVED PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF - Patent 3189053. [Link]

  • European Patent Office . PROCESS FOR PREPARING APIXABAN - EP 3666773 A1. [Link]

  • Aytac, S. et al. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. ACG Publications. [Link]

  • Chemical-Suppliers . 2-Chloro-5-cyanopyridine | CAS 33252-28-7. [Link]

  • Patel, K.N. et al. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • CP Lab Safety . 2-Chloro-5-cyanopyridine, 5g, Each. [Link]

  • de Souza Galdino, J.N. & da Costa César, I. (2026). Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products. Critical Reviews in Analytical Chemistry. [Link]

  • Royal Society of Chemistry . Analytical Methods. [Link]

  • Pharma Focus Asia . Recent Trends in Analytical Detection of Impurities in the Drug Substances. [Link]

  • Chemspace . Ethyl 5-cyanopyridine-2-carboxylate. [Link]

  • PubChem, National Institutes of Health . Ethyl 4-piperidinecarboxylate. [Link]

  • Agilent Technologies . Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. [Link]

  • Semantic Scholar . Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. [Link]

  • PubChemLite . 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid. [Link]

  • Journal of Chemical and Pharmaceutical Research . (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]

  • Burger, U. et al. (1987). The Hydrolysis of Ethyl 1-Methyl-2,4-cyclopentadiene-1-carboxylate by Nonenzymatic and Enzymatic Methods. Helvetica Chimica Acta. [Link]

Sources

Troubleshooting

Enhancing the stability of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate at room temperature

Technical Support Center: Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate Introduction: Welcome to the technical support guide for Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate. This document is designed fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate

Introduction: Welcome to the technical support guide for Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical intermediate during storage and experimentation. The inherent reactivity of the molecule's functional groups—namely the ethyl ester, the piperidine nitrogen, and the cyanopyridine moiety—necessitates careful handling to prevent degradation. This guide provides in-depth answers to common stability questions, troubleshooting advice for experimental challenges, and validated protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for ensuring the long-term stability of this compound?

For maximal stability, Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate should be stored at -20°C , protected from light in a tightly sealed container. To mitigate oxidative degradation and hydrolysis, flushing the container with an inert gas like argon or nitrogen before sealing is strongly recommended. The compound is sensitive to moisture and atmospheric oxygen.

Q2: What are the primary chemical degradation pathways I should be aware of at room temperature?

Based on its structure, the compound is susceptible to several degradation pathways, especially when not stored under ideal conditions:

  • Ester Hydrolysis: The ethyl ester group is the most probable site for degradation. It can be hydrolyzed under both acidic and basic conditions to form the corresponding carboxylic acid and ethanol.[1][2] Alkaline-catalyzed hydrolysis is particularly rapid and essentially irreversible.[3]

  • Oxidative Degradation: The nitrogen atom on the piperidine ring is a potential site for oxidation, which could lead to the formation of an N-oxide derivative.[4] The pyridine ring itself can also be a site for oxidative degradation.[5]

  • Nitrile Group Hydrolysis: While generally more stable than the ester, the cyano group can undergo hydrolysis, typically under more strenuous acidic or basic conditions, to first form an amide and subsequently a carboxylic acid.[5]

  • Photodegradation: Pyridine derivatives are known to be sensitive to UV light and can undergo various photochemical reactions.[6][7][8] Exposure to direct light should be strictly avoided.

Q3: How can I detect if my sample has started to degrade?

The most reliable method for detecting degradation is through analytical chromatography. High-Performance Liquid Chromatography (HPLC) with a UV detector is ideal for separating the parent compound from its potential degradation products.[4] The appearance of new peaks or a decrease in the area of the main peak over time is a clear indicator of degradation. Additionally, physical changes such as a discoloration (yellowing or browning) of the solid material can signify degradation, often due to oxidative processes.

Q4: What substances or conditions are incompatible with this compound?

To prevent rapid decomposition, avoid contact with the following:

  • Strong Acids and Bases: These will catalyze the rapid hydrolysis of the ethyl ester group.[1][4]

  • Strong Oxidizing Agents: Substances like hydrogen peroxide, permanganates, or perchlorates can lead to the oxidation of the piperidine and pyridine rings.[4][9]

  • Prolonged Exposure to Air and Moisture: Increases the risk of both oxidation and hydrolysis.

  • Direct Light/UV Sources: Can induce photodegradation.[6]

Visualizing Potential Degradation

The following diagram illustrates the primary degradation pathways that can affect the stability of the molecule.

cluster_0 Primary Degradation Pathways Parent Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate Deg1 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid (Ester Hydrolysis Product) Parent->Deg1 H₂O / H⁺ or OH⁻ Deg2 Ethyl 1-(5-(carbamoyl)pyridin-2-yl)piperidine-4-carboxylate (Nitrile Hydrolysis Product) Parent->Deg2 H₂O / Strong Acid/Base Deg3 Ethyl 1-(5-cyanopyridin-2-yl-1-oxide)piperidine-4-carboxylate (N-Oxide Product) Parent->Deg3 Oxidizing Agent (e.g., H₂O₂)

Caption: Potential degradation products from the parent compound.

Troubleshooting Guide for Experimental Issues

This table provides solutions for common issues encountered during experimentation that may be related to compound instability.

Observed Issue Potential Cause Recommended Action
Appearance of unexpected peaks in HPLC/LC-MS analysis. Sample has degraded due to improper storage, handling, or incompatible experimental conditions (e.g., pH of mobile phase).1. Confirm the identity of new peaks via mass spectrometry to correlate with expected degradation products. 2. Use a freshly opened vial of the compound for a control experiment. 3. Ensure mobile phases and diluents are pH-neutral or buffered appropriately if ester hydrolysis is suspected.
Progressive loss of assay purity or potency over time. The compound is degrading under the current storage conditions (e.g., stored at room temperature, exposed to light/air).1. Immediately transfer stock material to a -20°C freezer, protected from light. 2. If working with solutions, prepare them fresh daily. If solutions must be stored, store them at low temperatures (-20°C or -80°C) in small aliquots. 3. Consider conducting a formal stability study (see Protocol 1) to define acceptable storage duration.
Solid material appears discolored, clumpy, or oily. Significant oxidation or hydrolysis has occurred. The material has likely been exposed to air, moisture, or light.1. Do not use the discolored material for experiments where purity is critical. 2. If possible, re-purify a small amount and confirm its identity and purity analytically. 3. Discard the compromised batch and procure fresh material, ensuring proper storage from the moment of receipt.
Inconsistent or non-reproducible experimental results. Variability in the purity of the compound between experiments due to ongoing degradation.1. Implement a strict handling protocol: always use fresh solutions, minimize time at room temperature, and protect from light. 2. Perform a quick purity check (e.g., by HPLC) on the material before starting a critical set of experiments.

Experimental Protocols for Stability Assessment

To empirically determine the stability of your compound, the following protocols are recommended.

Protocol 1: Real-Time Stability Assessment at Room Temperature

This protocol outlines a method for evaluating the stability of the compound under standard laboratory conditions.

  • Preparation: Place a precisely weighed amount (e.g., 10 mg) of the solid compound into several clear and amber glass vials. Leave one set at the recommended storage condition (-20°C) as a control. Place the other vials in a controlled room temperature environment (25°C / 60% RH), with the amber vials protecting from light.

  • Time Points: Designate analysis time points (e.g., T=0, 24h, 48h, 1 week, 2 weeks, 1 month).

  • Sample Analysis: At each time point, dissolve the contents of one vial in a suitable solvent (e.g., Acetonitrile/Water) to a known concentration.

  • HPLC Analysis: Analyze the sample immediately by a stability-indicating HPLC method.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of Acetonitrile and 0.1% Formic Acid in Water

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Data Evaluation: Calculate the purity of the compound at each time point by area normalization. Compare the results from the room temperature samples (clear and amber vials) to the -20°C control. A loss of purity >2% is typically considered significant.

Protocol 2: Forced Degradation (Stress Testing) Study

This study is crucial for identifying potential degradation products and understanding the molecule's liabilities.[4]

cluster_workflow Forced Degradation Workflow A Prepare 5 Aliquots of Compound Solution B Acid Stress (0.1 M HCl, 60°C) A->B C Base Stress (0.1 M NaOH, 60°C) A->C D Oxidative Stress (3% H₂O₂, RT) A->D G Neutralize & Dilute B->G C->G D->G E Thermal Stress (Solid, 80°C) E->G Dissolve F Photolytic Stress (Solid, UV/Vis Light) F->G Dissolve H Analyze by LC-MS G->H I Identify Degradants H->I

Caption: Workflow for a comprehensive forced degradation study.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60°C for 24 hours.[4]

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat at 60°C for 8 hours.[4]

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[4]

  • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours.

  • Photolytic Degradation: Expose the solid compound to a calibrated light source (e.g., ICH option 2) for a defined period.

  • Analysis: After the designated stress period, neutralize the acidic and basic samples, then dilute all samples to an appropriate concentration. Analyze by LC-MS to separate and identify the parent compound and all major degradation products.

By proactively addressing these stability considerations, researchers can ensure the quality and reliability of their experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.

References

  • Puris E, Gynther M, Auriola S, et al.
  • Al-Amiery AA, Kadhum AAH, Mohamad AB. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. 2021;1795:012006.
  • BenchChem. An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. BenchChem Technical Support.
  • Clark J. Hydrolysis of Esters. Chemguide.
  • Organic Chemistry Portal. Ester to Acid - Common Conditions.
  • BenchChem.
  • Master Organic Chemistry.
  • Kaplan F, Pavlik JO, Wilzbach KE. Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. J Am Chem Soc. 1972;94(9):3283-3284.
  • Canyon Components. PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics.
  • BenchChem. Technical Support Center: Ethyl 4-anilinopiperidine-1-carboxylate Stability. BenchChem Technical Support.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Benchmarking Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate Against Commercial Standards for Apixaban Synthesis

For Researchers, Scientists, and Drug Development Professionals In the synthesis of the direct Factor Xa inhibitor, Apixaban, the quality and performance of key intermediates are paramount to ensuring the efficacy and sa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of the direct Factor Xa inhibitor, Apixaban, the quality and performance of key intermediates are paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate , a crucial precursor, against established commercial standards. We will delve into a comparative analysis of their physicochemical properties, outline a robust analytical methodology for their characterization, and discuss their relative performance in the context of Apixaban synthesis.

Introduction: The Critical Role of Intermediates in Apixaban Synthesis

Apixaban's intricate molecular architecture necessitates a multi-step synthesis, where the purity and reactivity of each intermediate directly impact the yield and impurity profile of the final drug substance. Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate serves as a cornerstone building block, introducing the cyanopyridinylpiperidine moiety of the Apixaban molecule. Its performance is critically benchmarked against other commercially available intermediates that may be employed in alternative synthetic routes. For the purpose of this guide, we will compare it against two notable commercial standards:

  • Standard A: 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (CAS: 545445-44-1)

  • Standard B: 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS: 1267610-26-3)

The choice of intermediate can significantly influence reaction kinetics, yield, and the impurity profile of the subsequent synthetic steps, ultimately affecting the overall cost-effectiveness and regulatory compliance of the manufacturing process.

Comparative Physicochemical Properties

A fundamental understanding of the physicochemical properties of these intermediates is essential for process development and optimization. The following table summarizes the key properties of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate and the selected commercial standards.

PropertyEthyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylateStandard A: 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one[1][2][3]Standard B: 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one[4][5]
CAS Number 906352-67-8[6]545445-44-11267610-26-3
Molecular Formula C₁₄H₁₆N₄O₂C₂₀H₂₅N₃O₃C₁₅H₁₉N₃O₂
Molecular Weight 272.30 g/mol 355.43 g/mol 273.33 g/mol
Appearance White to off-white crystalline powderPale beige solidOff-white to pale beige powder
Melting Point Data not readily availableData not readily availableData not readily available
Boiling Point Data not readily available625.0 ± 55.0 °C at 760 mmHg491.5 ± 45.0 °C at 760 mmHg
Solubility Data not readily availableChloroform (Slightly), Methanol (Slightly)Chloroform (Slightly), Methanol (Slightly)
Purity (typical) ≥ 98%≥ 99%≥ 98%

Note: Some physical properties for Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate are not widely published and would typically be determined experimentally upon receipt of a sample.

Analytical Benchmark: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

A robust and validated analytical method is critical for comparing the quality of different intermediates. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for assessing the purity and identifying potential impurities in Apixaban and its precursors.[1][2][4]

Causality Behind Experimental Choices

The selection of the HPLC parameters is driven by the chemical nature of the analytes. A C18 column is chosen for its versatility and effectiveness in retaining moderately polar to non-polar compounds like the Apixaban intermediates. A gradient elution is employed to ensure the separation of a wide range of potential impurities with varying polarities, from early-eluting polar compounds to late-eluting non-polar species. The use of a phosphate buffer helps to control the pH of the mobile phase, which is crucial for achieving reproducible retention times and peak shapes for ionizable compounds. UV detection is selected based on the presence of chromophores in the molecular structures of the intermediates.

Experimental Protocol: RP-HPLC Method

This protocol provides a general framework for the analysis of Apixaban intermediates. Method optimization and validation are essential for each specific intermediate and its potential impurities.

Objective: To determine the purity of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate and its commercial standards, and to identify and quantify any related impurities.

Materials:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • Triethylamine (TEA)

  • Water (HPLC grade)

  • Reference standards for the intermediates and any known impurities

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 0.01 M solution of KH₂PO₄ in water. Add 1 mL of TEA per liter of buffer and adjust the pH to 4.5 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B (Organic): Acetonitrile or Methanol.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-35°C

    • Detection Wavelength: 220 nm or 280 nm (optimization may be required)

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 55 45
      18 55 45
      40 20 80
      50 20 80
      51 55 45

      | 60 | 55 | 45 |

  • Sample Preparation:

    • Accurately weigh and dissolve the intermediate standard and sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1.0 mg/mL.

  • Analysis:

    • Inject the blank (diluent), standard solution, and sample solution into the HPLC system.

    • Identify the peaks based on their retention times compared to the standard.

    • Calculate the purity of the sample by the area normalization method and quantify any impurities against the reference standard.

Self-Validating System

This protocol incorporates self-validating checks. The use of a well-characterized reference standard allows for the verification of system suitability parameters such as retention time, peak asymmetry, and theoretical plates before analyzing any samples. The gradient elution profile is designed to separate a broad range of potential impurities, and the PDA detector can be used to assess peak purity, ensuring that a single peak corresponds to a single component.

Performance in Synthesis: A Comparative Outlook

The ultimate benchmark for an intermediate is its performance in the synthesis of the final API. This includes factors such as reaction yield, reaction time, and the formation of process-related impurities.

Synthetic Pathway and Yield

The synthesis of Apixaban from Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate typically involves a multi-step process. A simplified representation of a potential synthetic route is illustrated below.

G cluster_0 Synthesis of Apixaban Intermediate Ethyl 1-(5-cyanopyridin-2-yl) piperidine-4-carboxylate Step1 Reaction with (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate Intermediate->Step1 Yield: High Intermediate_2 Apixaban Ester Intermediate Step1->Intermediate_2 Step2 Amidation Intermediate_2->Step2 Yield: >90% Apixaban Apixaban Step2->Apixaban

Caption: A simplified workflow for the synthesis of Apixaban from Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate.

Published synthetic routes for Apixaban often report high yields for the final amidation step, frequently exceeding 90%.[7] Alternative synthetic strategies utilizing different intermediates may involve more or fewer steps, with varying overall yields. For instance, some routes report overall yields of around 33% to 48%.[8] A direct comparison of the overall yield from different starting intermediates is crucial for determining the most efficient and cost-effective manufacturing process.

Impurity Profile and Control

The impurity profile of the starting intermediate is a critical factor, as these impurities can be carried through the synthesis or lead to the formation of new impurities in subsequent steps. For Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate, potential impurities could arise from the starting materials or side reactions during its synthesis. Common classes of impurities in pharmaceutical manufacturing include residual starting materials, by-products, and degradation products.

The control of impurities is a mandate from regulatory bodies like the International Council for Harmonisation (ICH). A thorough understanding and control of the impurity profile of the chosen intermediate are essential for a successful drug submission.

Conclusion: An Expert Recommendation

From the perspective of a Senior Application Scientist, the selection of an intermediate for Apixaban synthesis should be a data-driven decision. While Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate represents a key building block in a viable synthetic route, a comprehensive benchmarking study is imperative.

Key considerations for selection should include:

  • Purity and Impurity Profile: A detailed analysis using a validated HPLC method to ensure the starting material meets the required quality standards.

  • Physicochemical Properties: A thorough characterization of properties like solubility and stability to inform process development.

  • Synthetic Performance: A comparative study of reaction yields, kinetics, and the formation of process-related impurities against other commercial standards.

  • Cost-Effectiveness: An evaluation of the overall cost of the synthetic route, considering the price of the intermediate and the efficiency of the subsequent steps.

By systematically evaluating these parameters, researchers and drug development professionals can select the optimal intermediate that ensures a robust, efficient, and compliant manufacturing process for Apixaban.

References

  • 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, Chemsrc. Available at: [Link]

  • ETHYL 1-(4-CYANOPYRID-2-YL)PIPERIDINE-4-CARBOXYLATE, NextSDS. Available at: [Link]

  • RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban, International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Exploring 1-(4-Aminophenyl)-3-Morpholino-5,6-Dihydropyridin-2(1H)-one: A Key Apixaban Intermediate, Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug, Scientific Research Publishing. Available at: [Link]

  • Key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters, Google Patents.
  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug, World Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Comparative

Comprehensive Cross-Reactivity Profiling of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate: A Comparative Safety Guide

Executive Summary & Scientific Rationale In modern drug discovery, the piperidine scaffold is ubiquitous, serving as a core pharmacophore for diverse targets ranging from G-protein coupled receptors (GPCRs) to kinases. H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern drug discovery, the piperidine scaffold is ubiquitous, serving as a core pharmacophore for diverse targets ranging from G-protein coupled receptors (GPCRs) to kinases. However, basic piperidines are notorious for off-target promiscuity, particularly concerning hERG channel blockade and aminergic GPCR cross-reactivity. As a Senior Application Scientist, I frequently guide research teams through the strategic de-risking of such scaffolds before they advance to in vivo models.

This guide provides an objective, data-driven comparative analysis of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate —a highly functionalized building block and screening hit. By leveraging standardized high-throughput screening panels, such as the Eurofins CEREP SafetyScreen44, we can map its pharmacological safety profile and understand the structural causality behind its selectivity[1]. Early identification of off-target compound activity through these optimized panels is critical to reducing safety-related attrition in clinical development[2].

Structural Causality: The Chemistry of Selectivity

Before diving into the screening data, it is imperative to understand why this specific molecule behaves differently than a standard piperidine. The causality lies in its electronic distribution.

In a typical alkyl-piperidine, the basic nitrogen has a pKa of ~9.5, meaning it is heavily protonated at physiological pH (7.4). This protonated amine is the primary driver for hERG binding (via pi-cation interactions with Tyr652 in the channel pore) and off-target aminergic GPCR binding (via a conserved Aspartate residue in Transmembrane Domain 3).

However, in Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate, the piperidine nitrogen is directly conjugated to an electron-deficient 5-cyanopyridine ring. This delocalizes the nitrogen's lone pair into the pyridine system, drastically reducing its pKa to < 5.0. Consequently, the molecule remains neutral at pH 7.4. This structural modification acts as a built-in safety feature, effectively bypassing the primary pharmacophore requirement for these critical safety liabilities.

Strategic Profiling Workflow

To thoroughly evaluate cross-reactivity, we employ a tiered screening workflow. Initial profiling utilizes a broad panel of 44–87 targets (e.g., the SafetyScreen 87 or Bowes panel) at a single high concentration (10 µM) to flag potential liabilities[3]. Hits are then advanced to dose-response and functional validation.

Workflow A Compound Synthesis Ethyl 1-(5-cyanopyridin-2-yl) piperidine-4-carboxylate B Primary Screening (SafetyScreen44 / CEREP) 10 µM Single Dose A->B C Hit Identification (>50% Inhibition) B->C Off-Target Flag D Dose-Response Profiling (IC50 / Ki Determination) C->D E Functional Assays (Agonist vs. Antagonist) D->E F Lead Optimization (Scaffold Hopping) E->F

Tiered screening workflow for early-stage off-target liability profiling.

Comparative Panel Data: Test Compound vs. Reference Ligands

To objectively evaluate our test compound, we compare it against CP55940 , a notoriously non-selective ligand known to hit over 17 off-targets with >50% inhibition at 10 µM in the CEREP panel[4], and Terfenadine , a classic hERG-blocking reference compound.

Table 1: Comparative Cross-Reactivity Profile (% Inhibition at 10 µM)
Target ClassSpecific TargetEthyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylateCP55940 (Promiscuous Control)Terfenadine (hERG Control)Clinical Liability
Ion Channel hERG (KCNH2)< 10% 45%> 95% QT Prolongation / Arrhythmia
GPCR 5-HT2B12% 68%82%Cardiac Valvulopathy
GPCR CB1< 5% > 95% 15%Psychoactive Effects
Enzyme COX-1 / COX-2< 10% 55%10%Gastrointestinal Bleeding
Transporter DAT< 5% 72%20%Addiction / Reward Pathway

Data Interpretation: The test compound exhibits a highly favorable safety profile. The lack of hERG and 5-HT2B activity directly validates the hypothesis that reducing the basicity of the piperidine nitrogen mitigates aminergic and ion channel off-target binding. In contrast, CP55940 demonstrates broad cross-reactivity across GPCRs and transporters[4].

Mechanistic Deep-Dive: Mitigating 5-HT2B Liabilities

One of the most critical off-targets for piperidine-containing drugs is the 5-HT2B receptor. Agonism of this receptor in cardiac fibroblasts leads to the overproduction of extracellular matrix proteins, resulting in fatal cardiac valvulopathy. Because binding affinity ( Ki​ ) does not equate to functional activity, any >50% hit in a primary binding assay must be evaluated in a functional assay to determine if the compound acts as an agonist or antagonist.

Pathway L Piperidine Scaffold (Off-Target Ligand) R 5-HT2B Receptor (Cardiac Fibroblasts) L->R Binding G Gq/11 Protein R->G Arr β-Arrestin Recruitment R->Arr Biased Signaling PLC PLCβ Activation G->PLC Ca Intracellular Ca2+ ↑ PLC->Ca Tox Cardiac Valvulopathy (Proliferation) Ca->Tox ERK SRC / ERK1/2 Cascade Arr->ERK ERK->Tox

Intracellular signaling cascade of 5-HT2B-mediated cardiac valvulopathy.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To ensure absolute trustworthiness, the following methodologies are designed as self-validating systems.

Protocol 1: High-Throughput Radioligand Displacement (CEREP Standard)

This assay determines the binding affinity ( Ki​ ) of the compound against off-target receptors[3].

  • Membrane Preparation: Isolate membranes from CHO-K1 cells stably expressing the target receptor (e.g., 5-HT2B).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.1% BSA.

  • Self-Validating Controls:

    • Total Binding (B0): Radioligand + Buffer only.

    • Non-Specific Binding (NSB): Radioligand + 1000x excess of a known cold competitor (e.g., Serotonin).

    • Dynamic Range Check: Calculate the Z'-factor. The assay is only valid if Z' > 0.5.

  • Incubation: Add 10 µM of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate and [3H]-radioligand. Incubate for 60 minutes at 25°C.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% PEI). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

Protocol 2: Functional Calcium Mobilization Assay (FLIPR)

Used to differentiate between off-target agonism and antagonism for any flagged GPCR hits[5].

  • Cell Plating: Seed engineered cells expressing the target GPCR and a promiscuous G-protein (Gα16) at 20,000 cells/well in a 384-well plate.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive fluorescent dye) for 45 minutes at 37°C.

  • Agonist Mode: Inject the test compound (0.1 nM to 10 µM). Measure fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes. An increase in signal indicates off-target agonism.

  • Antagonist Mode: If no agonist signal is detected, inject an EC80 concentration of the natural ligand. A decrease in the expected signal indicates off-target antagonism.

Conclusion

Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate demonstrates an exceptionally clean in vitro cross-reactivity profile. By strategically utilizing the electron-withdrawing properties of the cyanopyridine ring to quench the basicity of the piperidine nitrogen, this scaffold successfully circumvents common cardiovascular and CNS liabilities. It serves as an excellent, de-risked starting point for further lead optimization.

References

  • Soethoudt, M., et al. (2017). "Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity." Nature Communications. Available at: [Link]

  • Bowes, J., et al. (2012). "Safety screening in early drug discovery: An optimized assay panel." Nature Reviews Drug Discovery. Available at: [Link]

  • Romo, J. A., et al. (2018). "In Vitro Characterization of a Biaryl Amide Anti-virulence Compound Targeting Candida albicans Filamentation and Biofilm Formation." Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Lee, Y., et al. (2023). "Enhanced Anti-Nociception by Novel Dual Antagonists for 5-HT2AR and mGluR5 in Preclinical Models of Pain." International Journal of Molecular Sciences. Available at: [Link]

  • Margolis, E. B., et al. (2025). "Development of Central Nervous System-Penetrant Apelin Receptor Agonists." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Validation

In Vivo Pharmacokinetic Profiling: Half-Life Optimization of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate and Structural Analogues

Executive Summary & Scientific Context In small-molecule drug discovery, the piperidine-4-carboxylate scaffold is a privileged motif frequently utilized in the development of GPCR agonists and kinase inhibitors. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In small-molecule drug discovery, the piperidine-4-carboxylate scaffold is a privileged motif frequently utilized in the development of GPCR agonists and kinase inhibitors. However, the in vivo pharmacokinetic (PK) profile of these compounds is heavily dictated by their ester and heteroaryl substituents.

This guide provides an in-depth comparative analysis of the in vivo half-life of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate (Compound 1) against its structural analogues. By dissecting the causality behind its rapid clearance—specifically carboxylesterase-mediated hydrolysis and cytochrome P450 (CYP450) oxidation—we provide drug development professionals with actionable, field-proven strategies for structural optimization and rigorous PK validation.

Structural Rationale & Metabolic Causality

To understand the pharmacokinetic behavior of Compound 1, we must analyze its structural liabilities. The in vivo half-life of this molecule is governed by two competing metabolic pathways:

  • Esterase-Mediated Hydrolysis: Compound 1 contains an ethyl ester. In murine and human models, ethyl esters are rapidly hydrolyzed by Carboxylesterase 1 (CES1) in the liver and Carboxylesterase 2 (CES2) in the intestine[1][2]. CES1 specifically prefers substrates with small alcohol groups (like the ethyl group) and larger acyl groups, making Compound 1 a prime target for rapid conversion into its free acid form[2].

  • CYP450 Oxidation: The 5-cyanopyridin-2-yl moiety contains a strongly electron-withdrawing cyano group on an aza-heteroaromatic ring. The nitrogen atom of the pyridine ring can act as a Type II ligand, coordinating directly with the heme-iron of CYP450 enzymes (such as CYP3A4). While Type II binding is often assumed to increase metabolic stability, it can paradoxically increase intrinsic clearance via specific regioselective oxidation[3].

To validate these mechanisms, we compared Compound 1 against three analogues:

  • Compound 2 (Free Acid): 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid.

  • Compound 3 (Sterically Hindered Ester): Isopropyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate.

  • Compound 4 (Isosteric Substitution): Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate.

MetabolicPathway Lead Ethyl 1-(5-cyanopyridin-2-yl) piperidine-4-carboxylate (Compound 1) CES Carboxylesterases (CES1/CES2) Lead->CES Rapid Hydrolysis CYP Hepatic CYP450 (Type II Binding) Lead->CYP Oxidation Acid 1-(5-cyanopyridin-2-yl) piperidine-4-carboxylic acid (Compound 2) Oxidized CYP450 Oxidized Metabolites CES->Acid CYP->Oxidized

Primary metabolic pathways of Compound 1 via CES1/CES2 and CYP450 enzymes.

Comparative Pharmacokinetic Data

The quantitative data below summarizes the in vivo performance of the four compounds in CD-1 mice. The data highlights the profound impact of rational structural modifications on half-life ( T1/2​ ) and systemic exposure ( AUC ).

CompoundStructural ModificationRouteDose (mg/kg) T1/2​ (h) Cmax​ (ng/mL) AUC0−∞​ (h·ng/mL)Clearance (mL/min/kg)
1 Ethyl ester (Lead)IV5.00.8 1,2501,80046.3
1 Ethyl ester (Lead)PO20.01.2 450950N/A
2 Free acidIV5.04.5 2,1006,50012.8
3 Isopropyl esterPO20.03.8 8503,200N/A
4 5-Fluoro analoguePO20.01.5 5201,100N/A
Data Interpretation & Causality
  • Ester Liability: Compound 1 exhibits a highly truncated half-life (0.8 h IV) and high clearance due to rapid CES-mediated cleavage. It acts essentially as a prodrug for Compound 2.

  • Steric Shielding: By replacing the ethyl group with an isopropyl group (Compound 3), steric hindrance at the carbonyl carbon significantly reduces the binding affinity to the CES1 active site (which prefers small alcohols). This extends the oral half-life from 1.2 h to 3.8 h and triples the systemic exposure.

  • CYP450 Modulation: Replacing the cyano group with a fluorine atom (Compound 4) slightly improves the half-life (1.5 h PO). While fluorine prevents specific regioselective oxidation at the 5-position, it does not rescue the molecule from the primary esterase liability.

Self-Validating In Vivo Protocol

To ensure absolute trustworthiness and reproducibility, the PK data must be generated using a self-validating system. Traditional "one mouse, one time point" designs introduce high inter-subject variability. Instead, we utilize a serial microsampling protocol combined with rigorous LC-MS/MS quality controls[4][5].

Step-by-Step Methodology

Phase 1: Dosing & Serial Microsampling

  • Subject Preparation: Fast male CD-1 mice (23–26 g) for 12 hours prior to oral (PO) dosing. Intravenous (IV) cohorts are fed ad libitum.

  • Formulation: Dissolve compounds in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubilization and prevent precipitation in the bloodstream.

  • Administration: Administer IV doses (5 mg/kg) via the tail vein. Administer PO doses (20 mg/kg) via oral gavage.

  • Serial Bleeding: Collect 30 µL of blood at 5, 15, 30 min, and 1, 2, 4, 8, 24 h post-dose. Use submandibular vein puncture for early time points and retro-orbital sampling (under isoflurane anesthesia) for later time points to minimize animal stress and reduce cohort sizes[4].

  • Plasma Separation: Immediately transfer blood to K2​EDTA -coated tubes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to extract plasma.

Phase 2: Bioanalytical Quantification (LC-MS/MS)

  • Protein Precipitation: Aliquot 10 µL of plasma into a 96-well plate. Add 100 µL of ice-cold acetonitrile containing 50 ng/mL of a deuterated internal standard (IS) (e.g., Compound 1-d5). Causality: The IS corrects for matrix effects and ionization suppression during mass spectrometry.

  • Quality Control (The Self-Validating Loop): Include "Double Blank" samples (plasma with no analyte and no IS) and "Single Blank" samples (plasma with IS only). Causality: This ensures no carryover between injections and verifies that endogenous plasma lipids do not produce interfering peaks at the analyte's mass transition[5].

  • Centrifugation & Injection: Vortex for 3 minutes, centrifuge at 14,000 rpm for 10 mins, and inject 5 µL of the supernatant into an LC-MS/MS system (e.g., Agilent 1290 UHPLC coupled to an AB Sciex 6500+ Triple Quadrupole).

  • Data Analysis: Calculate PK parameters ( T1/2​ , Cmax​ , AUC ) using non-compartmental analysis (NCA) via WinNonlin software.

PKWorkflow Dose 1. Dosing (IV/PO in CD-1) Sample 2. Serial Bleeding (Microsampling) Dose->Sample Prep 3. Plasma Prep (+ Internal Standard) Sample->Prep Analyze 4. LC-MS/MS (Double Blanks QC) Prep->Analyze Data 5. NCA Analysis (WinNonlin) Analyze->Data

Standardized murine in vivo pharmacokinetic workflow with self-validating QC steps.

Conclusion

When developing drug candidates containing the 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate scaffold, researchers must account for the rapid, CES1/CES2-mediated hydrolysis of the ethyl ester. If the goal is to utilize the ester as a prodrug to deliver the active free acid, the ethyl ester is highly efficient. However, if the intact ester is required for target engagement, transitioning to a sterically hindered ester (e.g., isopropyl) is a mandatory optimization step to achieve a viable in vivo half-life.

References

  • Wang, D., Zou, L., Jin, Q., Hou, J., Ge, G., & Yang, L. "The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics." Current Drug Metabolism, NIH PMC.
  • Shi, J., et al. "Role of carboxylesterase 1 and impact of natural genetic variants on the hydrolysis of trandolapril." Pharmacogenetics and Genomics, Ovid.
  • Leblanc, A., et al. "Murine Pharmacokinetic Studies." Bio-protocol.
  • Sharma, A., et al. "In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes." NIH PMC.
  • Karki, R., et al. "Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate

This document provides essential, step-by-step guidance for the proper and safe disposal of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate. As a compound integrating a pyridine ring, a piperidine structure, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, step-by-step guidance for the proper and safe disposal of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate. As a compound integrating a pyridine ring, a piperidine structure, and a nitrile (cyano) group, it presents a complex hazard profile that demands a multi-faceted approach to waste management. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure operational safety and regulatory compliance.

Hazard Profile and Chemical Characteristics

  • Cyanide Group (-CN): The presence of the cyano group classifies this compound as a cyanide-containing substance. Such compounds are known for their high acute toxicity.[1] A critical and non-negotiable safety protocol is to never allow this compound or its waste to come into contact with acids. Acidification can lead to the liberation of highly toxic hydrogen cyanide (HCN) gas.[2]

  • Pyridine Ring: Pyridine and its derivatives are considered hazardous waste.[3][4] They are often flammable, harmful if inhaled or swallowed, and can cause skin and eye irritation.[5] The U.S. Environmental Protection Agency (EPA) regulates pyridine-containing waste, with high-temperature incineration being the standard disposal method.[3]

  • Piperidine-4-carboxylate Structure: The base structure, ethyl piperidine-4-carboxylate, is a combustible liquid that can cause skin, eye, and respiratory irritation.[6][7][8]

Based on this analysis, Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate must be handled as a hazardous waste with multiple hazard characteristics, primarily toxicity and potential reactivity.

Hazard ComponentAssociated RisksKey Precaution
Cyano Group Acute toxicity (oral, dermal, inhalation)Avoid all contact with acids to prevent HCN gas release.
Pyridine Moiety Flammability, organ toxicity, irritationSegregate as hazardous waste for incineration.
Piperidine Core Skin, eye, and respiratory irritationHandle with appropriate Personal Protective Equipment (PPE).

Regulatory Framework: Adherence to EPA and OSHA Standards

Disposal of this compound falls under strict federal and local regulations. All procedures must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP), as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[9][10][11]

The primary regulation governing its disposal is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[12] Under RCRA, this chemical waste is considered hazardous due to its inherent toxicity. This "cradle-to-grave" liability means the generator is responsible for the waste from its creation to its final, safe disposal.[13]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps from waste generation to final disposal. This process should be incorporated into your laboratory's Standard Operating Procedures (SOPs).

Step 1: Waste Identification and Segregation

Immediately classify all materials contaminated with Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate as Hazardous Waste . This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated lab materials (e.g., gloves, pipette tips, paper towels, chromatography media).

  • Empty containers that are not triple-rinsed.

Crucial Segregation Practices:

  • Isolate from Acids: Store cyanide-containing waste in a dedicated container, physically separated from any acidic waste streams.[14]

  • Separate Solids and Liquids: Use distinct, clearly labeled containers for solid and liquid waste.[14]

  • Avoid Incompatibles: Do not mix this waste with strong oxidizing agents, bases, or other reactive chemicals.[5][15]

Step 2: Proper Containerization and Labeling

Properly containing and labeling waste is a critical compliance and safety step.

  • Container Selection: Use chemically resistant containers (e.g., high-density polyethylene) that are in good condition and have a secure, leak-proof lid.[12]

  • Labeling: All hazardous waste containers must be labeled with an official EHS hazardous waste tag as soon as the first drop of waste is added.[12] The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate." For mixtures, list all components.

    • The date of generation.

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The physical state (solid or liquid).

Step 3: On-Site Accumulation and Storage

Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory. This area must be under the control of the lab personnel. Keep containers closed at all times except when adding waste.

Step 4: Chemical Treatment (Expert-Level Procedure)

For facilities equipped and permitted to treat hazardous waste, chemical oxidation can be employed to destroy the cyanide moiety, rendering the waste less toxic before final disposal. This procedure should only be performed by highly trained personnel in a controlled environment, such as a certified fume hood, and with a validated, site-specific SOP.

Alkaline Chlorination: This is a common two-stage method for cyanide destruction.[16]

  • Stage 1 (Cyanide to Cyanate): The cyanide waste is treated with an oxidizing agent like sodium hypochlorite (bleach) under alkaline conditions (pH > 10). This converts the highly toxic cyanide (CN⁻) to the much less toxic cyanate (CNO⁻).

  • Stage 2 (Cyanate to CO₂ and N₂): Further addition of the oxidant at a slightly lower pH (8.5-9.0) oxidizes the cyanate to harmless carbon dioxide and nitrogen gas.[16]

Other oxidative methods using hydrogen peroxide or potassium permanganate also exist but require careful control of reaction conditions.[1][17] The resulting sludge and liquid must still be disposed of as hazardous waste.

Step 5: Final Disposal via Licensed Contractor

The ultimate and most common disposal method for this type of organic chemical waste is high-temperature incineration .[3]

  • Request Pickup: Follow your institution's procedures to request a hazardous waste pickup from the Environmental Health & Safety (EHS) department.[12][14]

  • Manifesting: The waste will be transported off-site by a licensed hazardous waste disposal company. A hazardous waste manifest will be used to track the waste to the Treatment, Storage, and Disposal Facility (TSDF), ensuring a complete chain of custody as required by the EPA.[18]

  • Incineration: The TSDF will use a rotary kiln or liquid injection incinerator operating at temperatures between 820°C and 1,600°C to ensure the complete destruction of the hazardous organic components.[3]

Disposal Workflow Diagram

G cluster_0 In-Laboratory Process cluster_1 Expert-Level On-Site Treatment (Optional) cluster_2 Final Disposal Process A Waste Generation (Contaminated materials, unused chemical) B Identify as Hazardous Waste A->B C Segregate Waste (Solids vs. Liquids, Away from Acids) B->C D Containerize & Label (Secure lid, EHS tag, full chemical name) C->D E Store in Satellite Accumulation Area D->E F Chemical Treatment (e.g., Alkaline Chlorination) Trained Personnel Only E->F If applicable & permitted G Request EHS Waste Pickup E->G F->G H Transport via Licensed Disposal Contractor G->H I High-Temperature Incineration at TSDF H->I J Complete Destruction I->J

Caption: Workflow for the disposal of Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate.

Emergency Procedures: Spill Management

Accidents require immediate and correct action. All personnel must be trained on these procedures.

For a small spill contained within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear at a minimum a lab coat, double nitrile gloves, and chemical splash goggles.

  • Contain & Absorb: Cover the spill with a compatible absorbent material (e.g., vermiculite, sand).

  • Decontaminate:

    • First, clean the affected surfaces with a pH 10 buffer solution.

    • Next, wipe the area with a freshly prepared 10% bleach solution.[14]

  • Collect Waste: Carefully collect all contaminated absorbent materials and cleaning wipes into a designated hazardous waste container for solids.[14]

  • Report: Report the incident to your supervisor and EHS office.

For a large spill or any spill outside of a fume hood:

  • EVACUATE: Immediately evacuate the laboratory and alert others in the vicinity.

  • ISOLATE: Close the doors to the affected area to contain vapors.

  • CALL FOR HELP: Contact your institution's emergency number (e.g., 911) and the EHS office.[14]

  • ASSIST: If a person is exposed, move them to fresh air and begin decontamination in a safety shower or with an eyewash station if necessary.

  • ADVISE: Remain safely nearby to provide information to emergency responders.

Spill Response Decision Tree

G Spill Spill Occurs Location Spill Location? Spill->Location Hood Inside Fume Hood Location->Hood Inside Lab Outside Fume Hood Location->Lab Outside Size Spill Size? Hood->Size Evacuate IMMEDIATELY: 1. Evacuate Area 2. Isolate Lab 3. Call EHS/Emergency Services Lab->Evacuate Small Small & Contained Size->Small Small Large Large or Uncontained Size->Large Large Cleanup Trained Lab Staff Cleans Spill: 1. Alert others 2. Don PPE 3. Absorb & Decontaminate 4. Dispose as HazWaste Small->Cleanup Large->Evacuate

Caption: Decision-making process for responding to a chemical spill.

References

  • Toxicological Profile for Cyanide. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Toxicological Profile for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • ATSDR - Public Health Statement: Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). University of Tennessee, Knoxville - Environmental Health and Safety. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Triumvirate Environmental. Retrieved from [Link]

  • Methods of destruction of cyanide in cyanide-containing waste. (n.d.). Google Patents.
  • Cyanide Waste Treatment. (n.d.). Hach. Retrieved from [Link]

  • The Cyanide Challenge: Managing Toxic Effluents in Industrial Wastewater. (2025, December 18). Aster Bio. Retrieved from [Link]

  • Hazardous Substance Fact Sheet: Pyridine. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Appendix A to § 1910.1450—National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.). Triumvirate Environmental. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Vanderbilt University Medical Center - Office of Clinical and Research Safety. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (2024, June 26). ChemSupply Australia. Retrieved from [Link]

  • Ethyl 1-(cyanoacetyl)piperidine-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Ethyl piperidine-4-carboxylate. (n.d.). Cheméo. Retrieved from [Link]

  • Ethyl 4-piperidinecarboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. (2025, March 27). ACG Publications. Retrieved from [Link]

  • Ethyl 1-(4-cyanopyrid-2-yl)piperidine-4-carboxylate. (n.d.). NextSDS. Retrieved from [Link]

  • 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid. (n.d.). NextSDS. Retrieved from [Link]

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